3,4-Dinitrobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60713. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVRRHJJQILIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060180 | |
| Record name | Benzoic acid, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or yellow crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3,4-Dinitrobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000141 [mmHg] | |
| Record name | 3,4-Dinitrobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19727 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
528-45-0 | |
| Record name | 3,4-Dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DINITROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DINITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L3N4T0GPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3,4-Dinitrobenzoic acid, a significant compound in various chemical and pharmaceutical applications. This document details its physical and chemical characteristics, provides established experimental protocols for their determination, and includes spectroscopic data for analytical purposes.
Core Chemical and Physical Properties
This compound is a crystalline solid, appearing as yellow or colorless crystals. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Melting Point | 166 °C | [2] |
| Solubility in Water | 0.673 g / 100 mL at 25 °C | [2] |
| pKa | 2.82 | [3] |
| Appearance | Yellow or colorless crystals | [4] |
Table 1: Key Physical and Chemical Properties of this compound
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 3,4-dinitrotoluene. While a specific detailed protocol for this exact conversion can be adapted from general procedures for the oxidation of nitrotoluenes to their corresponding benzoic acids. Another established method involves the treatment of 3-nitro-4-aminotoluene with Caro's acid followed by oxidation of the resulting 3-nitro-4-nitrosotoluene with potassium dichromate[2]. A detailed procedure for a similar transformation is provided in Organic Syntheses.
Workflow for the Synthesis of this compound from 3-Nitro-4-aminotoluene:
Caption: Synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially.
-
As the temperature approaches the expected melting point (around 166 °C), the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
Quantitative Procedure (for water):
-
A saturated solution of this compound in water is prepared by adding an excess of the solid to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached.
-
A known volume of the clear supernatant is carefully removed and the solvent is evaporated.
-
The mass of the remaining solid is determined, and the solubility is calculated in g/100 mL.
Determination of pKa
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.
Procedure:
-
A standard solution of this compound is prepared in water or a suitable co-solvent if solubility is low.
-
A pH electrode is calibrated and immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, known increments.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The equivalence point is determined from the point of inflection of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
Logical Workflow for Property Determination:
Caption: Experimental workflow for characterization.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Observances |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the 1,2,4-trisubstituted benzene (B151609) ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro groups. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxyl group (-COOH) and nitro groups (-NO₂). |
Table 2: Summary of Spectroscopic Data for this compound
Reactivity and Stability
This compound is a stable compound under normal conditions. The presence of two electron-withdrawing nitro groups on the aromatic ring makes it a relatively strong acid and influences its reactivity in chemical syntheses. It can undergo reactions typical of carboxylic acids, such as esterification and amide formation.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed and causes skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to 3,4-Dinitrobenzoic Acid (CAS 528-45-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dinitrobenzoic acid (CAS 528-45-0), a key chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and safety information. All quantitative data is presented in structured tables for ease of reference, and experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a crystalline solid, typically appearing as pale yellow or cream-colored crystals or powder.[1][2] It is characterized by the presence of a carboxylic acid group and two nitro groups attached to a benzene (B151609) ring.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 528-45-0 | [3] |
| Molecular Formula | C₇H₄N₂O₆ | [3][4] |
| Molecular Weight | 212.12 g/mol | [3][4] |
| Appearance | Colorless or light yellow needle-like crystals | [1] |
| Melting Point | 161.5-167.5 °C | [2] |
| Solubility | Soluble in alcohol, ether, and hot water; slightly soluble in cold water. 0.673 g dissolves in 100 parts water at 25°C. | [1][3] |
| Taste | Bitter | [3] |
| Sublimation | Can be sublimated | [3] |
Table 2: Compositional Analysis of this compound
| Element | Percentage Composition |
| Carbon (C) | 39.64% |
| Hydrogen (H) | 1.90% |
| Nitrogen (N) | 13.21% |
| Oxygen (O) | 45.26% |
| Data derived from molecular formula. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks / Chemical Shifts | Reference |
| ¹H NMR | Spectra available, specific shifts depend on solvent. | [4] |
| ¹³C NMR | Spectra available, specific shifts depend on solvent. | [4][5] |
| FTIR | Spectra available, characteristic peaks for C=O (carboxylic acid), C-N (nitro), and aromatic C-H bonds are expected. | [6] |
| GC-MS | Mass spectrum shows a molecular ion peak (m/z) at 212. | [4] |
Experimental Protocols
Synthesis of this compound via Oxidation of 3,4-Dinitrotoluene
A common and effective method for the preparation of this compound is the oxidation of 3,4-dinitrotoluene.[3] An alternative starting material is 3-nitro-4-aminotoluene, which is first converted to 3-nitro-4-nitrosotoluene and then oxidized.[3][7] The following protocol is based on the oxidation of the nitro-nitroso intermediate.
Materials:
-
3-nitro-4-nitrosotoluene
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium carbonate (Na₂CO₃), 10% solution
-
Hydrochloric acid (HCl), 1:1 solution
-
Ice
-
Water
Equipment:
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
Oxidation: In a suitable flask, suspend the 3-nitro-4-nitrosotoluene in water.
-
Prepare a solution of potassium dichromate in water and add it to the suspension.
-
Slowly and carefully, add concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur. Maintain the temperature between 50°C and 55°C by cooling in an ice bath as needed.
-
After the initial exothermic reaction subsides (approximately 20 minutes), raise the temperature to 65°C ± 3°C and maintain it for 1 hour with continued stirring.[7]
-
Isolation of Crude Product: Cool the reaction mixture to 20°C and then add crushed ice. Stir for several minutes.
-
Filter the resulting solid using a Büchner funnel and wash it with ice-cold water.
-
Purification: Suspend the crude solid in water in a beaker.
-
Slowly add a 10% solution of sodium carbonate until the solid dissolves, forming the sodium salt of this compound.
-
Filter the solution to remove any undissolved impurities.[7]
-
Precipitation of Pure Acid: Make the filtrate strongly acidic by adding 1:1 hydrochloric acid.
-
Chill the mixture in an ice bath for at least one hour to ensure complete precipitation of the this compound.
-
Final Filtration and Drying: Filter the purified product using a Büchner funnel, wash with a small amount of ice-cold water, and allow it to air-dry.[7]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification of this compound.
Analytical Methods
To ensure the purity and identity of this compound, several analytical methods can be employed.
Titration for Purity Assessment
An aqueous acid-base titration is a standard method for determining the purity of this compound.[2]
Principle: this compound is a monoprotic acid and will react with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a 1:1 molar ratio. The endpoint of the titration can be determined using a pH meter or a suitable colorimetric indicator.
Materials:
-
This compound sample
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water
-
Phenolphthalein (B1677637) indicator solution (or a calibrated pH meter)
-
Analytical balance
-
Burette
-
Erlenmeyer flask
-
Volumetric pipettes
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable volume of deionized water in an Erlenmeyer flask. Gentle heating may be required to aid dissolution.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Fill a clean burette with the standardized sodium hydroxide solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution until the endpoint is reached (a persistent faint pink color for phenolphthalein, or the equivalence point on a pH titration curve).
-
Record the final volume of NaOH solution used.
-
Calculate the purity of the this compound sample based on the stoichiometry of the reaction.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the separation and quantification of this compound and its potential impurities.[8]
HPLC Analysis: A reversed-phase HPLC method would be appropriate. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic nitro compound will have strong UV absorbance.
GC Analysis: For GC analysis, derivatization of the carboxylic acid group (e.g., by silylation) is often necessary to increase volatility.[2] A capillary column with a suitable stationary phase would be used, and detection can be achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
The following diagram illustrates the logical relationship between the analytical methods for quality control.
Caption: A diagram showing the relationship between different analytical techniques for quality control.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the direct effects of this compound on biological signaling pathways. Its primary role is established as a synthetic intermediate in the production of other compounds, such as pharmaceuticals and dyes.[9] Researchers should not conflate the biological activities of structurally similar compounds, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), with this compound, as their differing functional groups can lead to vastly different biological effects.
Applications
The primary applications of this compound are in:
-
Organic Synthesis: It serves as a valuable intermediate for the synthesis of pharmaceuticals, plant protective agents, and dyestuffs.[9]
-
Analytical Chemistry: It is used as a reagent in the quantitative analysis of sugars.[3]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
Table 4: GHS Hazard Information for this compound
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation (H335) |
| Germ Cell Mutagenicity | Warning: Suspected of causing genetic defects (H341) |
| Data from PubChem.[4] |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, wash with plenty of water.[1]
References
- 1. This compound [chembk.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound [drugfuture.com]
- 4. This compound | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(528-45-0) 13C NMR [m.chemicalbook.com]
- 6. This compound(528-45-0) IR Spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound Analytical Standard at Best Price, High Purity 98% [nacchemical.com]
- 9. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
3,4-Dinitrobenzoic acid molecular weight and formula
An In-depth Technical Guide to 3,4-Dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant compound in various chemical and pharmaceutical applications. This document outlines its fundamental properties, detailed synthesis protocols, and a representative experimental workflow.
Core Molecular Information
Molecular Formula: C₇H₄N₂O₆[1]
Molecular Weight: 212.12 g/mol [1]
Quantitative Data Summary
A compilation of key physicochemical properties of this compound is presented below. These values are essential for a range of experimental and developmental applications.
| Property | Value | Unit |
| Melting Point | 166 | °C[1] |
| Water Solubility (at 25°C) | 0.673 g / 100 parts | - |
| Appearance | Crystals from water and alcohol | -[1] |
| Taste | Bitter | -[1] |
Experimental Protocols
Synthesis of this compound
One established method for the synthesis of this compound involves the oxidation of 3,nitro-4-nitrosotoluene, which is prepared from 3-nitro-4-aminotoluene.[1] While detailed protocols for the closely related 2,5-dinitrobenzoic acid are readily available, the synthesis for the 3,4-isomer follows a similar reaction pathway with comparable yields.[2]
Materials:
-
3-nitro-4-aminotoluene
-
Concentrated Sulfuric Acid
-
Potassium Persulfate
-
Potassium Dichromate
-
Hydrochloric Acid
-
Ice
Procedure:
-
Preparation of Caro's Acid: In a suitable vessel, carefully add pulverized potassium persulfate to ice-cold concentrated sulfuric acid while stirring.
-
Formation of 3-Nitro-4-nitrosotoluene: To a suspension of pulverized 3-nitro-4-aminotoluene in a solution of concentrated sulfuric acid and water, add the prepared Caro's acid. The reaction mixture should be maintained at a controlled temperature. The 3-nitro-4-nitrosotoluene will separate from the solution.
-
Oxidation to this compound: The separated 3-nitro-4-nitrosotoluene is then oxidized using potassium dichromate in a sulfuric acid solution. The temperature of this exothermic reaction must be carefully controlled by cooling in an ice bath to prevent the reaction from becoming too vigorous.[2]
-
Isolation and Purification: The resulting this compound is then isolated by filtration. The crude product can be purified by recrystallization from boiling water or dilute hydrochloric acid to yield a light-colored crystalline product.[2] From 100g of 3-nitro-4-aminotoluene, a yield of approximately 85g of this compound can be expected after oxidation of the intermediate.[2]
Another approach involves the selective oxidation of a mixture of dinitrotoluene isomers using an inorganic oxidizing agent like nitric acid or dichromate.[3] This process can be advantageous for commercial-scale production as it allows for the direct conversion of the 3,4-dinitrotoluene (B24868) isomer from a crude mixture.[3]
Experimental Workflow Visualization
The following diagram illustrates a common experimental workflow for the derivatization of alcohols using a dinitrobenzoic acid, a technique often employed for the identification and characterization of these compounds. While the example often cites the 3,5-isomer, the procedural logic is applicable to this compound as well.
Caption: Workflow for Alcohol Derivatization and Identification.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[3] Its utility in quantitative sugar analysis has also been noted.[1] The derivatization of alcohols to their corresponding 3,4-dinitrobenzoate esters allows for their identification through melting point determination, a common technique in qualitative organic analysis.
References
Synthesis and Preparation of 3,4-Dinitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for 3,4-Dinitrobenzoic acid, a key intermediate in various chemical and pharmaceutical applications. The document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced comprehension.
Core Synthetic Strategies
The preparation of this compound is predominantly achieved through two principal methods: the oxidation of 3,4-dinitrotoluene (B24868) and a multi-step synthesis commencing with 3-nitro-4-aminotoluene. Both pathways offer distinct advantages and are detailed herein.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and conditions.
| Parameter | Method 1: Oxidation with Dichromate[1] | Method 2: Oxidation with Nitric Acid[1] | Method 3: From 3-Nitro-4-aminotoluene[2][3] |
| Starting Material | Isomeric mixture of dinitrotoluenes (containing 3,4-dinitrotoluene) | Isomeric mixture of dinitrotoluenes (containing 3,4-dinitrotoluene) | 3-Nitro-4-aminotoluene |
| Key Reagents | Sodium dichromate dihydrate, Sulfuric acid | 30% Nitric acid | Caro's acid (Potassium persulfate, Sulfuric acid), Potassium dichromate |
| Reaction Temperature | 60°C | 170°C | Oxidation: 50-65°C |
| Reaction Time | Not specified | 4.5 hours | Not specified |
| Pressure | Normal pressure | 10-100 atmospheres (increased pressure) | Normal pressure |
| Yield | 95.6% of theory | 98% of theory (calculated on reacted 3,4-dinitrotoluene) | Approximately the same yields as 2,5-dinitrobenzoic acid[3] |
| Melting Point of Product | 160°C | 158-159°C | 158-162°C (before recrystallization)[3] |
Experimental Protocols
Method 1: Selective Oxidation of 3,4-Dinitrotoluene with Dichromate
This procedure is adapted from a patented process for the selective oxidation of 3,4-dinitrotoluene from an isomeric mixture.[1]
Materials:
-
Isomeric mixture of dinitrotoluenes (containing 55% 3,4-dinitrotoluene)
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
182 g of a dinitrotoluene mixture with a melting point of 20.6°C (composition: 55% 3,4-dinitrotoluene, 33% 2,3-dinitrotoluene, 12% 2,5-dinitrotoluene) is oxidized with 149 g of sodium dichromate dihydrate in a sulfuric acid solution at 60°C.
-
Following the oxidation, 100 ml of benzene are added to the reaction mixture.
-
The mixture is cooled, leading to the crystallization of this compound.
-
The crystals are isolated by suction filtration.
-
The collected crystals are washed with benzene.
-
The crude product is then purified. The filtrate contains the unreacted dinitrotoluene isomers.
Method 2: Oxidation of 3,4-Dinitrotoluene with Nitric Acid
This method, also from the same patent, utilizes nitric acid under pressure for the oxidation.[1]
Materials:
-
Isomeric mixture of dinitrotoluenes (containing 55% 3,4-dinitrotoluene)
-
30% Nitric acid (HNO₃)
-
Benzene
Procedure:
-
20 g of a dinitrotoluene mixture (composition: ~55% 3,4-dinitrotoluene, 33% 2,3-dinitrotoluene, 12% 2,5-dinitrotoluene) is heated with 100 ml of 30% nitric acid in a suitable pressure vessel.
-
The reaction is carried out for 4.5 hours at 170°C.
-
After the reaction period, the vessel is cooled.
-
100 ml of benzene is added to the cooled reaction mixture to precipitate the product.
-
The resulting crystals of this compound are collected by suction filtration.
-
The crystals are washed with 50 ml of benzene and subsequently dried.
Method 3: Synthesis from 3-Nitro-4-aminotoluene
This two-step synthesis involves the formation of an intermediate nitroso compound, followed by oxidation. The protocol is based on the synthesis of the 2,5-isomer, with the source noting that this compound is obtained in similar yields from 3-nitro-4-aminotoluene.[3]
Step A: Preparation of 3-Nitro-4-nitrosotoluene
Materials:
-
3-Nitro-4-aminotoluene
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium persulfate (K₂S₂O₈)
-
Ice
Procedure:
-
Prepare a solution of Caro's acid: To 175 ml of ice-cold concentrated sulfuric acid, add 300 g of pulverized potassium persulfate. Stir the mixture thoroughly and add 900 g of crushed ice and 300 ml of water.
-
In a separate flask, create a suspension of 3-nitro-4-aminotoluene in a solution of concentrated sulfuric acid and water.
-
Pour the prepared Caro's acid solution into the 3-nitro-4-aminotoluene suspension while stirring at room temperature.
-
The reaction mixture is stirred and warmed. Once the temperature reaches 40°C, heating is discontinued.
-
After stirring for 2 hours, an additional 100 g of powdered potassium persulfate is added. The temperature is maintained at 40°C by the heat of the reaction.
-
Continue stirring for another 2 hours.
-
The reaction mixture is then diluted with water, and the solid 3-nitro-4-nitrosotoluene is collected by suction filtration and washed with water.
Step B: Oxidation to this compound
Materials:
-
3-Nitro-4-nitrosotoluene (from Step A)
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
10% Sodium carbonate solution
Procedure:
-
Prepare a suspension of the air-dried 3-nitro-4-nitrosotoluene in water.
-
Add powdered potassium dichromate to the suspension.
-
Slowly add concentrated sulfuric acid to the mixture while stirring and cooling to maintain the temperature.
-
After the addition of sulfuric acid is complete, the mixture is stirred and heated to 50°C. The exothermic reaction is controlled by cooling to maintain the temperature between 50°C and 55°C for 20 minutes.
-
The temperature is then raised to 65°C ± 3°C and held for 1 hour.
-
The reaction mixture is cooled, and ice is added to precipitate the crude this compound.
-
The solid is collected by suction filtration and washed with ice water.
-
For purification, the crude product is suspended in water and dissolved by the gradual addition of a 10% sodium carbonate solution. The solution is filtered, and the filtrate is acidified to reprecipitate the purified this compound.
-
The purified product is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization from boiling water or ethanol-water mixture.[3][4]
Synthesis Workflow Diagrams
Caption: Oxidation routes to this compound.
Caption: Two-step synthesis from 3-nitro-4-aminotoluene.
References
An In-depth Technical Guide to the Solubility of 3,4-Dinitrobenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-dinitrobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in organic synthesis, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Quantitative Solubility Data
Precise, quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in polar organic solvents and limited solubility in water.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | 0.0673[1] |
Qualitative Solubility Observations:
-
General Solubility: this compound is generally soluble in organic solvents such as ethanol, acetone, and ether.[2]
-
Temperature Influence: The solubility of this compound in organic solvents is observed to increase with a rise in temperature.[2]
-
Recrystallization: It can be crystallized from a mixture of water and alcohol.[1]
Comparative Solubility Data: 3,5-Dinitrobenzoic Acid
In the absence of extensive quantitative data for this compound, the solubility data for its isomer, 3,5-dinitrobenzoic acid, can provide valuable insights for solvent selection and experimental design. The following table summarizes the experimentally determined solubility of 3,5-dinitrobenzoic acid in several organic solvents at various temperatures.
Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents (mol/L)
| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | Dichloromethane | Toluene | Water |
| 273.15 | 0.6847 | 0.1032 | - | - | - | - | 0.034 |
| 283.15 | - | 0.4675 | - | - | - | - | - |
| 293.15 | 0.9474 | 0.2547 | 1.5018 | - | - | - | - |
| 303.15 | - | 0.6881 | - | - | - | - | - |
| 313.15 | 1.956 | 1.191 | 5.104 | - | - | - | - |
| 323.15 | - | 1.2733 | - | - | - | - | - |
Data extracted from Zhang et al., Journal of Chemical Research.[3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for commonly employed techniques.
Gravimetric Method
The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure the solution is saturated.
-
-
Equilibration:
-
Place the sealed container in a constant-temperature bath or shaker.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. To verify equilibrium, samples of the supernatant can be analyzed at different time points (e.g., 24, 36, and 48 hours) until a constant concentration is observed.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container (e.g., an evaporating dish or beaker). This step is crucial to remove any fine, undissolved particles.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the container. This can be achieved in a fume hood, on a hot plate at a temperature below the solvent's boiling point, or in a vacuum oven.
-
-
Drying and Weighing:
-
Once the solvent is fully evaporated, dry the solid residue to a constant weight in an oven at a suitable temperature that will not cause decomposition of the this compound.
-
Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.
-
-
Calculation:
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
UV-Visible Spectroscopy Method
For compounds with a chromophore, such as this compound, UV-Visible spectroscopy offers a rapid and sensitive method for determining solubility.
Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
Detailed Methodology:
-
Preparation of Saturated Solution and Filtration:
-
Follow steps 1-4 of the Gravimetric Method to obtain a clear, saturated filtrate.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).
-
-
Sample Analysis:
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Visualization of Solvent Selection Workflow
The selection of an appropriate solvent is critical for processes such as recrystallization, where the goal is to maximize the recovery of a pure solid. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable single solvent for recrystallization.
References
Technical Guide: Physicochemical Properties of 3,4-Dinitrobenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a key physicochemical property of 3,4-Dinitrobenzoic acid (CAS No: 528-45-0), its melting point. Accurate determination of the melting point is crucial as it serves as a primary indicator of substance purity and identity. This document collates reported melting point data from various sources, details a standardized experimental protocol for its determination, and illustrates the procedural workflow and the physicochemical principles of melting point depression due to impurities.
Physicochemical Data: Melting Point
This compound is characterized as a yellow crystalline powder.[1] Its melting point has been reported across multiple sources, with slight variations that can be attributed to the purity of the sample and the specific experimental conditions employed. A summary of these reported values is presented below.
Table 1: Reported Melting Point of this compound
| Melting Point Range (°C) | Melting Point (°C) | Source |
| 165.5 - 166.5 | - | Goldstein (as cited in[2]), ChemicalBook[1] |
| 163 - 166 | - | Fisher Scientific[3][4] |
| 164.0 - 167.0 | - | Tokyo Chemical Industry |
| 161.5 - 167.5 | - | Thermo Scientific Chemicals[5] |
| - | 166 | DrugFuture[2] |
| - | 165 | Tokyo Chemical Industry (reference value) |
| 158 - 162 | - | Organic Syntheses Procedure (recrystallized)[6] |
| - | 160 | Google Patents[7] |
| 158 - 159 | - | Google Patents[7] |
Note: The range in reported values highlights the importance of sample purity. Impurities typically cause a depression and broadening of the melting point range.[8]
Experimental Protocol: Melting Point Determination
The determination of a substance's melting point is a fundamental analytical procedure in chemistry. The capillary method is the most common technique.
3.1 Materials and Equipment
-
Melting point apparatus (e.g., DigiMelt, Thiele tube, or oil bath setup)
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or digital temperature probe
-
This compound sample (finely powdered)
-
Mortar and pestle
-
Spatula
-
Heating medium (e.g., liquid paraffin (B1166041) or silicone oil for oil bath)
3.2 Procedure
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[9]
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]
-
Sample Compaction: Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. Alternatively, drop the tube (sealed end down) through a long glass tube onto the benchtop.[9][10] The packed sample should have a height of 1-2 mm.[8]
-
Apparatus Assembly:
-
For Oil Bath: Attach the capillary tube to the thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[9] Immerse the assembly in the oil bath, making sure the top of the oil is above the sample.
-
For Digital Apparatus: Place the loaded capillary tube into the designated sample holder in the melting point apparatus.[10]
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.[10]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin a second, more precise determination with a fresh sample, heating slowly at a rate of 1-2°C per minute near the expected melting point.[10]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]
3.3 Mixed Melting Point Technique for Identification To confirm the identity of the substance, a mixed melting point determination can be performed. This involves mixing the unknown sample in a 50:50 ratio with a known, pure standard of this compound.[10]
-
If the unknown is identical to the standard, the melting point of the mixture will be sharp and undepressed.
-
If the unknown is different, it will act as an impurity, causing a significant depression and broadening of the melting point range.[10]
Visualizations
4.1 Experimental Workflow
The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.
Caption: Workflow for Melting Point Determination.
4.2 Principle of Melting Point Depression
This diagram illustrates the logical relationship between the purity of a compound and its observed melting point characteristics.
Caption: Effect of Purity on Melting Point.
References
- 1. This compound(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound [drugfuture.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. A18774.14 [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. davjalandhar.com [davjalandhar.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
A Technical Guide to the Spectroscopic Analysis of 3,4-Dinitrobenzoic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dinitrobenzoic acid (CAS No: 528-45-0), a key intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~14.0 | Singlet (broad) | - | COOH |
| 8.584 | Doublet | J = 1.6 Hz | H-2 |
| 8.429 | Doublet of Doublets | J = 8.3 Hz, 1.6 Hz | H-6 |
| 8.346 | Doublet | J = 8.3 Hz | H-5 |
Data sourced from a 90 MHz spectrum in DMSO-d₆.[1][2]
¹³C NMR Spectroscopic Data
The ¹³C NMR data provides insight into the carbon framework of the molecule. The spectrum was obtained in DMSO-d₆.
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (Carboxylic Acid) |
| 150.1 | C-4 |
| 145.8 | C-3 |
| 136.5 | C-1 |
| 131.2 | C-5 |
| 128.0 | C-6 |
| 121.7 | C-2 |
Note: Assignments are based on established chemical shift principles for substituted benzene (B151609) rings.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
-
Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time is necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and nitro groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300 - 2500 (broad) | O-H stretch (from hydrogen-bonded carboxylic acid) |
| ~3100 | C-H stretch (aromatic) |
| 1760 - 1690 | C=O stretch (carboxylic acid) |
| 1550 - 1515 | N-O asymmetric stretch (nitro group) |
| 1355 - 1335 | N-O symmetric stretch (nitro group) |
| 1320 - 1210 | C-O stretch (carboxylic acid) |
Note: The listed wavenumbers represent the characteristic absorption ranges for the specified functional groups.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Add a small amount (1-2 mg) of finely ground this compound to approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grinding : Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer a portion of the mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectral Measurement : Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions associated with the aromatic ring and its substituents.
| λmax (nm) | Electronic Transition (Tentative Assignment) |
| ~260-280 | π → π* |
Note: Specific experimental λmax values for this compound were not available in the searched literature. The value provided is an estimate based on the UV absorption of substituted nitrobenzoic acids. The exact maximum absorption wavelength (λmax) is solvent-dependent.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation : Prepare a stock solution of this compound of a known concentration. From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Fill two matched quartz cuvettes with the pure solvent. Place them in the reference and sample holders and record a baseline spectrum to correct for solvent absorbance.
-
Replace the solvent in the sample cuvette with the prepared dilute solution of this compound.
-
Scan the sample across the appropriate wavelength range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).
-
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to the Safety and Hazards of 3,4-Dinitrobenzoic Acid
Introduction
3,4-Dinitrobenzoic acid (CAS No: 528-45-0) is a nitroaromatic compound used as a laboratory chemical and an intermediate in various synthetic processes.[1][2][3] With the molecular formula C7H4N2O6 and a molecular weight of 212.12 g/mol , this off-white or yellow crystalline solid presents several potential hazards that necessitate careful handling and a thorough understanding of its safety profile.[1][2][4] This guide provides an in-depth overview of the safety, hazards, and handling procedures for this compound, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][5] The primary hazards are related to irritation and acute toxicity if ingested.[1] The Globally Harmonized System (GHS) classification is summarized below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][4][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][4] |
| Germ Cell Mutagenicity | Category 2 | GHS08 (Health Hazard) | Warning | H341: Suspected of causing genetic defects[4] |
Note: The GHS08 pictogram and H341 statement are based on aggregated notifications to the ECHA C&L Inventory, where 10.9% of notifications included this classification.[4]
Precautionary Measures
A comprehensive set of precautionary statements is associated with the handling of this compound. These are designed to minimize risk and ensure safe laboratory practices.
Table 2: Key Precautionary Statements (GHS)
| Code | Precautionary Statement |
|---|---|
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][6] |
| P270 | Do not eat, drink or smoke when using this product.[8] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][6] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][6] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][8] |
| P405 | Store locked up.[1] |
| Disposal |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][8] |
Physicochemical and Toxicological Data
The physical properties of this compound are crucial for determining appropriate storage and handling conditions. While comprehensive toxicological data is limited, the known values are presented here.
Table 3: Physical, Chemical, and Toxicological Properties
| Property | Value |
|---|---|
| Physical State | Solid, Yellow crystalline powder[1][9][10] |
| Melting Point | 163 - 166 °C (325.4 - 330.8 °F)[1][5][10] |
| Flash Point | 208.4 °C (estimate)[10] |
| Water Solubility | 6.7 g/L (at 25 °C)[10] |
| Vapor Pressure | 1.41 x 10⁻⁶ mm Hg[11] |
| Stability | Stable under normal conditions.[1][6][9] |
| Incompatible Materials | Strong oxidizing agents, Strong bases[1][9] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][9] |
| Acute Toxicity | The toxicological properties of this substance have not been fully investigated.[9] |
Experimental Protocols and Methodologies
The hazard classifications presented in this guide are derived from standardized tests. While the specific laboratory reports for this compound are not publicly available, the classifications are determined by methodologies outlined in guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation (Category 2): This classification is typically determined using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). The protocol involves applying the substance to the skin of an animal model (historically, rabbits) and observing for signs of erythema (redness) and edema (swelling) over a set period.
-
Eye Irritation (Category 2): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) is the standard method. It involves applying the test substance to one eye of an animal and observing for effects on the cornea, iris, and conjunctiva.
-
Acute Oral Toxicity (Category 4): Determined by methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), which involves administering the substance to fasted animals and observing for mortality and toxic effects to determine a lethal dose (LD50) range.
Visualized Workflows and Relationships
To ensure safe handling and emergency preparedness, the following logical diagrams illustrate key processes and relationships concerning the hazards of this compound.
Caption: Risk management workflow for this compound.
Caption: Reactivity and incompatibility profile.
Caption: Emergency response flowchart for spills or exposure.
Detailed Safety Procedures
6.1 Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid the generation and accumulation of dust.[9] Prevent contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] Keep containers tightly closed when not in use.[1][9] The storage area should be locked up.[1]
6.2 First Aid Measures In the event of exposure, immediate action is critical.
Table 4: First Aid Measures for this compound
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][9] |
6.3 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[1][9]
-
Specific Hazards: The substance may explode in a fire.[6] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[1][9]
6.4 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate unnecessary personnel. Avoid breathing dust and prevent contact with skin and eyes.[1][7]
-
Cleanup: Sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid raising dust. Do not let the chemical enter the environment.[1]
Conclusion
This compound is a hazardous chemical that requires stringent safety protocols. The primary risks include skin, eye, and respiratory irritation, as well as being harmful if swallowed.[1] There is also a noted suspicion of mutagenicity.[4] Adherence to GHS guidelines, proper use of personal protective equipment, and a comprehensive understanding of emergency procedures are paramount for researchers and scientists. By following the detailed procedures in this guide, professionals can mitigate the risks associated with the handling and use of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound [drugfuture.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to the Reaction of 3,4-Dinitrobenzoic Acid with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the reaction mechanism between 3,4-dinitrobenzoic acid and alcohols to form 3,4-dinitrobenzoate esters. The primary reaction discussed is the Fischer-Speier esterification, a cornerstone of organic synthesis. This document outlines the theoretical framework of the reaction, provides representative experimental protocols, and presents available quantitative and spectroscopic data.
Introduction
The esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry, widely employed in various fields, including drug development, fragrance and flavor synthesis, and polymer chemistry. This compound, an aromatic carboxylic acid, can be converted to its corresponding esters through several methods, with Fischer esterification being the most common. This reaction involves the acid-catalyzed condensation of the carboxylic acid with an alcohol, resulting in the formation of an ester and water.[1][2][3] The presence of two nitro groups on the benzene (B151609) ring makes this compound a strong acid and its esters useful as derivatives for the characterization of alcohols or as intermediates in the synthesis of more complex molecules.
The Reaction Mechanism: Fischer-Speier Esterification
The reaction of this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), proceeds via the Fischer-Speier esterification mechanism.[1][4] This is a reversible nucleophilic acyl substitution reaction.[2]
The mechanism can be described in the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group and generating a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
All steps in the Fischer esterification are in equilibrium. To drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Châtelier's principle.[2][5]
Experimental Workflow for Fischer Esterification
Caption: A generalized experimental workflow for the Fischer esterification of this compound.
Quantitative Data
While 3,5-dinitrobenzoate (B1224709) esters are commonly used for the derivatization and characterization of alcohols, leading to a wealth of available data on their yields and melting points, there is a notable lack of comprehensive quantitative data in the literature for a series of 3,4-dinitrobenzoate esters. The following table summarizes the available data for this compound and its methyl ester.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |
| This compound | C₇H₄N₂O₆ | 212.12 | Off-white or yellow crystalline solid |
| Methyl 3,4-dinitrobenzoate | C₈H₆N₂O₆ | 226.14 | Solid |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 3,4-dinitrobenzoate esters via Fischer esterification. These protocols are based on established procedures for similar nitrobenzoic acids and can be adapted for various alcohols.
General Procedure for the Synthesis of Alkyl 3,4-Dinitrobenzoates
This procedure is adapted from the Fischer esterification of 3-nitrobenzoic acid and can be applied to various primary and secondary alcohols.[6]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol (B145695), isopropanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottomed flask, combine this compound (1.0 g) with the desired anhydrous alcohol (8-10 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water (approximately 50 mL) and stir.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid, followed by a wash with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Note on Alcohol Reactivity:
-
Primary alcohols generally react well under these conditions.
-
Secondary alcohols may require longer reaction times or slightly higher temperatures.
-
Tertiary alcohols are prone to elimination under strong acid and heat, leading to the formation of alkenes. For tertiary alcohols, alternative esterification methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, may be more suitable.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of the synthesized esters. Below is a summary of expected and reported spectroscopic data for 3,4-dinitrobenzoate esters.
Infrared (IR) Spectroscopy
The IR spectrum of a 3,4-dinitrobenzoate ester will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester carbonyl) | 1720-1740 |
| C-O (ester) | 1100-1300 |
| NO₂ (asymmetric stretch) | 1500-1560 |
| NO₂ (symmetric stretch) | 1345-1385 |
| C-H (aromatic) | 3000-3100 |
| C=C (aromatic) | 1450-1600 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the structure of the ester. The chemical shifts of the protons will be influenced by the electron-withdrawing nitro groups.
For Methyl 3,4-dinitrobenzoate (C₈H₆N₂O₆):
-
Aromatic protons: The three protons on the benzene ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm).
-
Methyl protons: The three protons of the methyl group will appear as a singlet further upfield (typically around δ 4.0 ppm).
For Ethyl 3,4-dinitrobenzoate (C₉H₈N₂O₆):
-
Aromatic protons: Similar to the methyl ester, appearing as multiplets in the downfield region.
-
Methylene protons (-OCH₂CH₃): A quartet around δ 4.4-4.5 ppm.
-
Methyl protons (-OCH₂CH₃): A triplet around δ 1.4-1.5 ppm.
For Isopropyl 3,4-dinitrobenzoate (C₁₀H₁₀N₂O₆):
-
Aromatic protons: Multiplets in the downfield region.
-
Methine proton (-OCH(CH₃)₂): A septet around δ 5.1-5.3 ppm.
-
Methyl protons (-OCH(CH₃)₂): A doublet around δ 1.3-1.4 ppm.
Alternative Synthetic Methodologies
While Fischer esterification is the most direct method, other approaches can be employed, particularly for sensitive or sterically hindered alcohols.
-
Reaction with 3,4-Dinitrobenzoyl Chloride: this compound can be converted to the more reactive 3,4-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride readily reacts with alcohols, often in the presence of a base like pyridine, to form the ester. This method avoids the equilibrium limitations of Fischer esterification.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of esterification, leading to shorter reaction times and often improved yields.[8][9]
-
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct coupling of the carboxylic acid and alcohol at room temperature, providing a milder alternative to Fischer esterification.[7]
Conclusion
The reaction of this compound with alcohols via Fischer esterification is a robust and well-understood method for the synthesis of 3,4-dinitrobenzoate esters. The reaction mechanism proceeds through a series of reversible steps involving protonation, nucleophilic attack, and elimination. While detailed quantitative data for a wide range of 3,4-dinitrobenzoate esters is not as prevalent as for the 3,5-dinitro isomer, the general principles and experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these compounds. For alcohols that are sensitive to strong acid and heat, alternative methods utilizing the corresponding acid chloride or coupling reagents offer milder and often more efficient synthetic routes. Careful selection of the reaction conditions is paramount to achieving high yields and purity of the desired ester products.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hansshodhsudha.com [hansshodhsudha.com]
Adduct Formation with 3,4-Dinitrobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of adduct formation involving 3,4-dinitrobenzoic acid and its isomer, 3,5-dinitrobenzoic acid. Adduct formation is a critical process in various scientific disciplines, including analytical chemistry for the derivatization of molecules, materials science for the creation of novel co-crystals with specific properties, and in drug development for creating prodrugs or modifying the properties of active pharmaceutical ingredients. This document details the synthesis of dinitrobenzoic acid adducts with a focus on amines and alcohols, outlines experimental protocols, presents quantitative data from crystallographic studies, and illustrates relevant experimental workflows using Graphviz diagrams. While no specific signaling pathways involving this compound adducts have been identified in the current literature, the potential for such interactions warrants further investigation.
Introduction to Dinitrobenzoic Acid Adducts
Dinitrobenzoic acids, including the 3,4- and 3,5-isomers, are versatile reagents in organic chemistry. The electron-withdrawing nature of the two nitro groups makes the carboxylic acid moiety more reactive and the aromatic ring susceptible to nucleophilic attack, facilitating the formation of various adducts. These adducts can be broadly categorized into two main types:
-
Covalent Adducts (Derivatives): Formed by the reaction of the carboxylic acid group (often activated as an acyl chloride) with nucleophiles such as amines and alcohols. This process is widely used for the derivatization of compounds to enhance their analytical detection or to modify their physicochemical properties.
-
Non-Covalent Adducts (Co-crystals and Molecular Complexes): Formed through intermolecular interactions such as hydrogen bonding and π-π stacking between dinitrobenzoic acid and other molecules. These co-crystals can exhibit unique physical properties compared to the individual components.
Synthesis of Dinitrobenzoic Acid Adducts
The primary method for forming covalent adducts with this compound involves the reaction of its more reactive derivative, 3,4-dinitrobenzoyl chloride, with nucleophiles.
General Synthesis of 3,4-Dinitrobenzoyl Chloride
This compound can be converted to its highly reactive acyl chloride derivative, 3,4-dinitrobenzoyl chloride, by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This acyl chloride is then used in subsequent reactions to form adducts.
Adduct Formation with Amines and Alcohols
3,4-Dinitrobenzoyl chloride readily reacts with primary and secondary amines to form stable amide adducts. Similarly, it reacts with alcohols to form ester adducts. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This derivatization technique is particularly useful in analytical chemistry for the identification of amino acids and alcohols.[1]
Experimental Protocols
While specific detailed protocols for this compound are not extensively documented in publicly available literature, the following generalized protocols are based on established methods for the closely related and more commonly used 3,5-dinitrobenzoyl chloride. These methods can be adapted for the 3,4-isomer.
Protocol for the Synthesis of 3,4-Dinitrobenzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Rotary evaporator
-
Reaction flask with reflux condenser and drying tube
Procedure:
-
In a fume hood, suspend this compound in an excess of thionyl chloride (or an equimolar amount of PCl₅ in an anhydrous solvent).
-
Gently reflux the mixture until the solid has completely dissolved and the evolution of gas has ceased.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-dinitrobenzoyl chloride can be used directly in the next step or purified by distillation or recrystallization.
Protocol for Adduct Formation with an Amine (Derivatization)
Materials:
-
3,4-Dinitrobenzoyl chloride
-
Amine-containing compound
-
Anhydrous pyridine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amine-containing compound in anhydrous pyridine.
-
In a separate flask, dissolve 3,4-dinitrobenzoyl chloride in an anhydrous solvent.
-
Slowly add the 3,4-dinitrobenzoyl chloride solution to the amine solution with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours) or until completion as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide adduct.
-
Purify the adduct by recrystallization or column chromatography.
Quantitative Data: Crystal Structure of Dinitrobenzoic Acid Adducts
The formation of co-crystals is a significant area of adduct formation with dinitrobenzoic acids. The following table summarizes crystallographic data for a co-crystal formed between 3,5-dinitrobenzoic acid and 3-aminobenzonitrile, which serves as a representative example of the types of non-covalent adducts that can be formed.
| Parameter | Value[2] |
| Formula | C₇H₆N₂·C₇H₄N₂O₆ |
| Molecular Weight | 330.26 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Cell Lengths | a = 7.4547(15) Å, b = 14.260(3) Å, c = 14.845(3) Å |
| Cell Angles | α = 108.01(3)°, β = 91.90(3)°, γ = 93.37(3)° |
| Cell Volume | 1496.0(5) ų |
| Z | 4 |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of this compound adducts.
Caption: Workflow for the synthesis of covalent adducts of this compound.
Caption: Workflow for the formation and analysis of this compound co-crystals.
Applications in Drug Development
Derivatives of dinitrobenzoic acids have shown promise in medicinal chemistry. For instance, esters of 3,5-dinitrobenzoic acid have been investigated as potential prodrugs for the treatment of tuberculosis. While the direct biological activity of this compound adducts is a less explored area, the principles of using such adducts to modify drug delivery, stability, and bioavailability are well-established and represent a promising avenue for future research.
Conclusion
This compound is a valuable reagent for the formation of both covalent and non-covalent adducts. The derivatization of amines and alcohols through the formation of amide and ester linkages, respectively, is a key application in analytical chemistry. Furthermore, the formation of co-crystals with other organic molecules opens up possibilities for the development of new materials with tailored properties. While detailed experimental protocols and quantitative data for this compound adducts are not as prevalent as for its 3,5-isomer, the established methodologies provide a solid foundation for further exploration. The potential applications of these adducts in drug development and materials science make this an important area for continued research.
References
Methodological & Application
3,4-Dinitrobenzoic Acid as a Derivatization Reagent: Application Notes and Protocols
In contrast, its isomer, 3,5-Dinitrobenzoic acid , is a widely utilized and well-characterized derivatization reagent. This document will provide detailed application notes and protocols for 3,5-Dinitrobenzoic acid as a versatile reagent for the derivatization of alcohols and amines, a common practice in analytical chemistry to enhance detection and separation in chromatographic methods.[3]
Application Notes for 3,5-Dinitrobenzoic Acid
3,5-Dinitrobenzoic acid is a valuable reagent for the derivatization of nucleophilic compounds, primarily alcohols and amines. The process involves the formation of ester or amide derivatives, respectively. These derivatives exhibit improved chromatographic properties and enhanced detectability, particularly for Ultraviolet (UV) detection, due to the presence of the two nitro groups which act as a strong chromophore.[4][5]
Key Applications:
-
Qualitative Analysis: Conversion of liquid or low-melting alcohols and amines into solid crystalline derivatives with sharp, characteristic melting points, aiding in their identification.[6]
-
Quantitative Analysis: Enhancement of UV absorbance allows for sensitive quantification of alcohols and amines using High-Performance Liquid Chromatography (HPLC).[4]
-
Chromatographic Separation: The non-polar nature of the dinitrobenzoyl moiety improves the retention and resolution of polar analytes on reverse-phase HPLC columns.
Mechanism of Derivatization:
The derivatization reaction typically proceeds via a nucleophilic acyl substitution. For enhanced reactivity, 3,5-Dinitrobenzoic acid is often converted to its more reactive acid chloride form, 3,5-Dinitrobenzoyl chloride , using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5][6] The resulting 3,5-Dinitrobenzoyl chloride readily reacts with alcohols to form esters and with primary or secondary amines to form amides.
Quantitative Data Summary
The melting points of the 3,5-dinitrobenzoate (B1224709) derivatives of various alcohols are crucial for their identification. The following table summarizes the reported melting points for a selection of common alcohols.
| Alcohol | Derivative Melting Point (°C) |
| Methanol (B129727) | 108-109 |
| Ethanol (B145695) | 92-93 |
| 1-Propanol | 73-74 |
| 2-Propanol | 122-123 |
| 1-Butanol | 64 |
| 2-Butanol | 75-76 |
| Isobutanol | 86-87 |
| tert-Butanol | 141-142 |
| Benzyl Alcohol | 112-113 |
Note: Melting points can vary slightly based on the purity of the reactants and the recrystallization solvent used.
Experimental Protocols
Protocol 1: Conventional Derivatization of Alcohols with 3,5-Dinitrobenzoic Acid
This protocol involves the initial conversion of 3,5-Dinitrobenzoic acid to 3,5-Dinitrobenzoyl chloride, followed by reaction with the alcohol.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
The alcohol to be derivatized
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol or methanol for recrystallization
-
Dry glassware
-
Water bath
-
Fume hood
Procedure:
Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride
-
In a dry round-bottom flask, place 1 g of 3,5-Dinitrobenzoic acid.
-
Working in a fume hood, carefully add 1.5 g of phosphorus pentachloride (or an excess of thionyl chloride).[6]
-
Gently warm the mixture on a water bath until the reaction begins (effervescence will be observed).
-
Continue gentle heating until the reaction subsides and a clear liquid is obtained.
-
Allow the mixture to cool. The crude 3,5-Dinitrobenzoyl chloride can be used directly in the next step.
Step 2: Derivatization of the Alcohol
-
To the crude 3,5-Dinitrobenzoyl chloride, add 1 mL of the dry alcohol to be tested.[6]
-
If the reaction is slow, add a few drops of pyridine and warm the mixture on a water bath for 10-15 minutes.
-
Pour the reaction mixture into about 10 mL of cold water.
-
Collect the solid derivative by vacuum filtration.
-
Wash the crystals with a small amount of cold 5% sodium bicarbonate solution to remove any unreacted 3,5-Dinitrobenzoic acid, followed by a wash with cold water.[6]
-
Recrystallize the crude derivative from a suitable solvent, such as ethanol or methanol, to obtain pure crystals.
-
Dry the crystals and determine their melting point.
Protocol 2: Microwave-Assisted Green Derivatization of Alcohols
This method is a faster and more environmentally friendly alternative to the conventional protocol, avoiding the use of thionyl chloride or phosphorus pentachloride.[6][7]
Materials:
-
3,5-Dinitrobenzoic acid
-
The alcohol to be derivatized
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Ethanol or methanol for recrystallization
-
Microwave synthesizer
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine 1 g of 3,5-Dinitrobenzoic acid and 1 mL of the alcohol.[8]
-
Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.[8]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 70°C) for a short period (e.g., 2-5 minutes). Optimization may be required for different alcohols.[7]
-
After irradiation, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the derivative.
-
Collect the solid by vacuum filtration.
-
Wash the crystals with 5% sodium bicarbonate solution and then with cold water.
-
Recrystallize the derivative from ethanol or methanol.
-
Dry the pure crystals and determine their melting point.
Visualizations
Caption: Workflow for the derivatization of alcohols/amines using 3,5-Dinitrobenzoic acid.
Caption: Comparison of conventional and microwave-assisted derivatization protocols.
References
- 1. 3,4-Dinitrobenzoic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [drugfuture.com]
- 3. nbinno.com [nbinno.com]
- 4. journalajacr.com [journalajacr.com]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. hansshodhsudha.com [hansshodhsudha.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Alcohols using 3,5-Dinitrobenzoyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of alcohols is crucial in various fields, including pharmaceutical development, quality control, and clinical research. Many simple alcohols lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging. To overcome this limitation, pre-column derivatization is a widely employed technique to attach a UV-active tag to the alcohol molecules, thereby enhancing their detectability.
This application note details a robust and sensitive method for the analysis of short-chain alcohols by converting them into their 3,5-dinitrobenzoate (B1224709) esters. The derivatizing agent, 3,5-dinitrobenzoyl chloride, reacts with alcohols to form derivatives that exhibit strong UV absorbance, allowing for their precise quantification at low concentrations. This method is suitable for the analysis of alcohols in various matrices, including pharmaceutical preparations and biological samples, after appropriate sample preparation.
Principle of the Method
The hydroxyl group of an alcohol nucleophilically attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride, leading to the formation of a 3,5-dinitrobenzoate ester. The reaction is typically carried out in an aprotic solvent in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct. The resulting ester derivatives are highly chromophoric due to the two nitro groups on the benzene (B151609) ring, making them readily detectable by HPLC with a UV detector.
Experimental Protocols
Materials and Reagents
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
1-Propanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
3,5-Dinitrobenzoyl chloride (derivatization grade, ≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Vials and caps
-
Pipettes and general laboratory glassware
-
Vortex mixer
-
Heating block or water bath
Derivatization Procedure
-
Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous pyridine. This solution should be prepared fresh daily.
-
Sample Preparation:
-
For standard solutions, prepare individual stock solutions of methanol, ethanol, 1-propanol, and 2-propanol in acetonitrile at a concentration of 1 mg/mL.
-
For unknown samples, ensure the sample is free of particulate matter and dissolved in a suitable aprotic solvent.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the alcohol standard solution or sample.
-
Add 200 µL of the 3,5-dinitrobenzoyl chloride/pyridine solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Reaction Quench and Extraction:
-
After incubation, cool the vial to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize excess reagent.
-
Extract the derivatives by adding 1 mL of a suitable organic solvent (e.g., hexane (B92381) or diethyl ether) and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Operating Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the representative quantitative data for the HPLC analysis of short-chain alcohols after derivatization with 3,5-dinitrobenzoyl chloride. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte (as 3,5-Dinitrobenzoate) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methanol | 4.5 | 1 - 100 | >0.999 | 0.2 | 0.6 |
| Ethanol | 5.8 | 1 - 100 | >0.999 | 0.2 | 0.7 |
| 2-Propanol (Isopropanol) | 6.9 | 1 - 100 | >0.999 | 0.3 | 0.9 |
| 1-Propanol | 7.5 | 1 - 100 | >0.999 | 0.3 | 0.9 |
Mandatory Visualizations
The following diagrams illustrate the key aspects of this application note.
Application Notes & Protocols: Quantitative Sugar Analysis Using 3,5-Dinitrobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Note: The user's query specified 3,4-Dinitrobenzoic acid; however, the established and widely used method for quantitative sugar analysis employs 3,5-Dinitrosalicylic acid (DNS or DNSA) . This document pertains to the DNSA method.
Introduction
The 3,5-Dinitrosalicylic acid (DNSA) assay is a colorimetric method used for the quantitative determination of reducing sugars. This technique is extensively applied in biochemistry and biotechnology to measure the activity of carbohydrate-hydrolyzing enzymes (carbohydrases) by quantifying the release of reducing sugars.[1][2][3] In the presence of reducing sugars and under alkaline conditions with heating, the yellow-colored DNSA is reduced to the orange-red 3-amino-5-nitrosalicylic acid.[4][5][6] The intensity of the resulting color is proportional to the concentration of reducing sugars in the sample and can be measured spectrophotometrically at 540 nm.[7][8]
Principle of the Method
The assay is based on the redox reaction between the aldehyde or ketone group of a reducing sugar and 3,5-dinitrosalicylic acid. The reducing sugar's free carbonyl group is oxidized to a carboxyl group, while one of the nitro groups on the DNSA molecule is reduced to an amino group.[5][8][9] This conversion results in a colored product, 3-amino-5-nitrosalicylic acid, which exhibits strong absorbance at 540 nm.[7]
Applications
-
Enzyme Kinetics: Widely used to determine the activity of carbohydrases such as amylases, cellulases, and xylanases by measuring the rate of reducing sugar formation from polysaccharide substrates.[1][4]
-
Bioprocess Monitoring: Monitoring carbohydrate consumption or production in fermentation broths and cell cultures.
-
Food Science: Quantifying reducing sugar content in food and beverage products for quality control.[2]
-
Clinical Diagnostics: Historically used for detecting and quantifying reducing substances in biological fluids like urine and blood.[2][7]
Experimental Protocols
Preparation of DNSA Reagent
Materials:
-
3,5-Dinitrosalicylic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium sodium tartrate tetrahydrate (Rochelle salt)
-
Phenol (B47542) (optional, enhances color intensity)[9]
-
Sodium sulfite (B76179) (optional, removes dissolved oxygen)[9]
-
Distilled or deionized water
Procedure:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by gently heating and stirring.
-
In a separate beaker, dissolve 30 g of potassium sodium tartrate in 20 mL of warm distilled water.
-
Slowly and carefully add 20 mL of 2 M sodium hydroxide to the DNSA solution while stirring.
-
Combine the potassium sodium tartrate solution with the DNSA solution.
-
(Optional) Dissolve 0.2 g of phenol and 0.2 g of sodium sulfite in a small amount of water and add to the main solution.
-
Transfer the final solution to a 100 mL volumetric flask and bring the volume to the mark with distilled water.
-
Store the reagent in a dark, airtight bottle at room temperature. The reagent is stable for several weeks.
Preparation of Standard Curve
Materials:
-
Stock solution of a standard reducing sugar (e.g., 1 mg/mL D-glucose).
-
DNSA reagent.
-
Distilled or deionized water.
-
Test tubes and a test tube rack.
-
Water bath or heating block.
-
Spectrophotometer.
Procedure:
-
Prepare a series of glucose standards by diluting the stock solution as detailed in Table 1.
-
Pipette 1 mL of each standard concentration into a separate, labeled test tube.
-
Add 1 mL of the DNSA reagent to each tube and mix well.
-
Prepare a blank by mixing 1 mL of distilled water with 1 mL of DNSA reagent.
-
Incubate all tubes in a boiling water bath for 5-10 minutes.[4]
-
After incubation, add 8 mL of distilled water to each tube to stop the reaction and dilute the mixture.[10]
-
Allow the tubes to cool to room temperature.
-
Set the spectrophotometer to 540 nm and zero it using the blank.
-
Measure the absorbance of each standard.
-
Plot a standard curve of absorbance at 540 nm versus glucose concentration (mg/mL).
Quantification of Reducing Sugars in an Unknown Sample
Procedure:
-
Pipette 1 mL of the unknown sample into a test tube. If the sugar concentration is expected to be high, dilute the sample accordingly with distilled water.
-
Add 1 mL of the DNSA reagent to the tube and mix.
-
Follow steps 5 through 9 from the standard curve protocol (Section 4.2).
-
Determine the concentration of reducing sugar in the sample by interpolating its absorbance value on the standard curve.
-
Multiply the result by any dilution factor used.
Data Presentation
Table 1: Preparation of Glucose Standards
| Tube No. | Volume of Stock Glucose (1 mg/mL) (mL) | Volume of Distilled Water (mL) | Final Glucose Concentration (mg/mL) | Absorbance at 540 nm (Example) |
| 1 (Blank) | 0.0 | 1.0 | 0.0 | 0.000 |
| 2 | 0.2 | 0.8 | 0.2 | 0.250 |
| 3 | 0.4 | 0.6 | 0.4 | 0.500 |
| 4 | 0.6 | 0.4 | 0.6 | 0.750 |
| 5 | 0.8 | 0.2 | 0.8 | 1.000 |
| 6 | 1.0 | 0.0 | 1.0 | 1.250 |
Table 2: Performance Characteristics of the DNSA Assay
| Parameter | Value/Range | Notes |
| Wavelength (λmax) | 540 nm | Can range from 500-575 nm depending on the specific protocol and sugar.[4][9] |
| Detection Range | 0.5 mM to 40 mM glucose | Equivalent to approximately 0.09 to 7.2 mg/mL.[4] |
| Specificity | Reacts with all reducing sugars | Lacks specificity; different sugars yield different color intensities.[7][9] |
| Interfering Substances | Dissolved oxygen, some amino acids, certain buffers | Sodium sulfite can be added to remove oxygen.[9][11] Blanks are crucial. |
Limitations and Considerations
-
Lack of Specificity: The DNSA reagent reacts with all reducing sugars, so it cannot distinguish between them.[7] Different reducing sugars may produce varying color intensities, necessitating a specific standard curve for the sugar being analyzed.[9]
-
Interference: The assay can be affected by substances in the sample matrix. For instance, the presence of certain amino acids can interfere with the color development.[11] It is essential to run appropriate blanks and controls.
-
Stoichiometry: The reaction stoichiometry is complex and not a simple 1:1 molar ratio, with side reactions being common.[9] This reinforces the need for careful calibration with a standard of the specific sugar of interest.
-
Comparison to Other Methods: The DNSA method is simpler and faster than the Nelson-Somogyi assay but can overestimate carbohydrase activity, particularly for enzymes other than cellulases.[1] Enzymatic methods are generally preferred for their higher specificity.[7]
References
- 1. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalkland.com [chemicalkland.com]
- 3. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 5. Quantitative Analysis of Reducing Sugars by 3, 5-Dinitrosalicylic Acid (DNSA Method) | CoLab [colab.ws]
- 6. Chapter - Quantification Tests for Carbohydrate Detection | Bentham Science [eurekaselect.com]
- 7. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Glucose Assay [terpconnect.umd.edu]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Gas Chromatographic Analysis of Fatty Acids
A Note on the Derivatizing Agent: While the inquiry specified the use of 3,4-dinitrobenzoic acid for the derivatization of fatty acids for Gas Chromatography (GC) analysis, a comprehensive review of available scientific literature did not yield established, detailed protocols for this specific application. The predominant and well-validated methods for preparing fatty acids for GC analysis involve their conversion to more volatile and less polar esters, most commonly fatty acid methyl esters (FAMEs).[1][2][3] This process is crucial because underivatized fatty acids, being highly polar, can lead to poor chromatographic performance, including peak tailing and adsorption issues within the GC system.[1][4]
Therefore, these application notes will focus on a widely accepted and robust method for fatty acid derivatization: esterification using boron trifluoride (BF₃) in methanol (B129727). This method is well-documented, reliable, and serves as a gold standard in many analytical laboratories for the quantitative analysis of fatty acids in various biological and industrial samples.[3][4]
Application Note: Quantitative Analysis of Fatty Acids in Biological Samples as Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids and play critical roles in biological systems.[3] The accurate quantification of fatty acid profiles is essential in various fields, including clinical diagnostics, nutrition science, and drug development.
Gas chromatography (GC) is a powerful technique for separating and quantifying fatty acids.[2][5] However, due to their low volatility and polar nature, fatty acids must be chemically modified—or derivatized—before analysis.[4][6] The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar, making them ideal for GC analysis.[1][2] This application note provides a detailed protocol for the derivatization of fatty acids using BF₃-methanol and their subsequent analysis by GC with Flame Ionization Detection (FID).
Principle of Derivatization
The derivatization process involves the esterification of the carboxyl group of a fatty acid with methanol in the presence of an acid catalyst, boron trifluoride (BF₃).[1][4] BF₃ acts as a Lewis acid, activating the carboxyl group and facilitating the nucleophilic attack by methanol, resulting in the formation of a methyl ester and water.[1] This reaction is efficient for both free fatty acids and for transesterifying fatty acids from glycerolipids.[7]
The general reaction is as follows:
R-COOH (Fatty Acid) + CH₃OH (Methanol) --(BF₃)--> R-COOCH₃ (Fatty Acid Methyl Ester) + H₂O
Experimental Protocol: Derivatization of Fatty Acids using BF₃-Methanol
This protocol outlines the steps for preparing FAMEs from a lipid extract.
3.1. Materials and Reagents
-
Lipid extract containing fatty acids
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
GC vials with inserts
3.2. Derivatization Procedure
-
Sample Preparation: Place a known amount of the dried lipid extract (typically 1-10 mg) or an aliquot of the sample in a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL solution of C17:0 in hexane) to the sample. The internal standard is crucial for accurate quantification.[8]
-
Reagent Addition: Add 1-2 mL of 14% BF₃-methanol reagent to the vial.[4]
-
Reaction: Cap the vial tightly and heat at 60-100°C for 5-10 minutes in a heating block or water bath. The exact time and temperature may need optimization depending on the sample matrix.[3][4]
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[4]
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to facilitate phase separation.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to a GC vial for analysis. The sample can be concentrated under a stream of nitrogen if necessary.
GC-FID Analysis
4.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, SP-2560, or similar; 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp: 4°C/min to 240°C.
-
Hold at 240°C for 20 min.
-
(Note: This is a typical temperature program and should be optimized for the specific fatty acid profile of interest.)
-
4.2. Quantification
Fatty acids are identified by comparing their retention times with those of a known FAME standard mixture. Quantification is performed using the internal standard method. The concentration of each fatty acid is calculated relative to the known concentration of the internal standard (C17:0), based on the peak areas obtained from the chromatogram.[8]
Data Presentation
The following tables present representative data from the GC-FID analysis of a standard mixture of fatty acids and a biological sample, derivatized according to the protocol above.
Table 1: GC-FID Analysis of a Standard FAMEs Mixture
| Fatty Acid (as FAME) | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (mg/mL) |
| Myristic Acid (C14:0) | 12.5 | 150,000 | 1.0 |
| Palmitic Acid (C16:0) | 15.8 | 165,000 | 1.0 |
| Palmitoleic Acid (C16:1) | 16.2 | 148,000 | 1.0 |
| Heptadecanoic Acid (C17:0 - IS) | 17.5 | 170,000 | 1.0 |
| Stearic Acid (C18:0) | 19.1 | 180,000 | 1.0 |
| Oleic Acid (C18:1n9c) | 19.5 | 175,000 | 1.0 |
| Linoleic Acid (C18:2n6c) | 20.8 | 160,000 | 1.0 |
| α-Linolenic Acid (C18:3n3) | 21.9 | 155,000 | 1.0 |
| Arachidonic Acid (C20:4n6) | 25.4 | 140,000 | 1.0 |
Table 2: Quantitative Fatty Acid Profile of a Human Plasma Sample
| Fatty Acid | Retention Time (min) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL Plasma) | % of Total Fatty Acids |
| Palmitic Acid (C16:0) | 15.8 | 450,000 | 264.7 | 24.5 |
| Stearic Acid (C18:0) | 19.1 | 150,000 | 88.2 | 8.2 |
| Oleic Acid (C18:1n9c) | 19.5 | 550,000 | 323.5 | 29.9 |
| Linoleic Acid (C18:2n6c) | 20.8 | 620,000 | 364.7 | 33.7 |
| Arachidonic Acid (C20:4n6) | 25.4 | 120,000 | 70.6 | 6.5 |
| Internal Standard (C17:0) | 17.5 | 170,000 | N/A | N/A |
| Total | 1081.7 | 100.0 |
Mandatory Visualizations
Experimental Workflow for FAMEs Preparation
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. jppres.com [jppres.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. aocs.org [aocs.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Derivatization of Sterols with 3,4-Dinitrobenzoic Acid for Enhanced UV Detection in HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sterols are a critical class of lipids involved in numerous biological processes and are key components of cellular membranes. Their analysis is essential in various fields, including clinical diagnostics, food science, and drug development. However, many sterols lack a strong chromophore, making their detection by UV-spectroscopy in High-Performance Liquid Chromatography (HPLC) challenging. Derivatization with a UV-absorbing agent is a common strategy to enhance their detectability. This document provides a detailed protocol for the derivatization of sterols using 3,4-dinitrobenzoyl chloride, a reagent that introduces a strongly UV-absorbing moiety to the sterol molecule, significantly improving detection limits. While the direct use of 3,4-dinitrobenzoic acid for derivatization is less common than its acyl chloride counterpart, this protocol will proceed with the more reactive and widely utilized 3,4-dinitrobenzoyl chloride. This method is analogous to derivatization with other aromatic acyl chlorides, such as p-nitrobenzoyl chloride and 3,5-dinitrobenzoyl chloride, which have been successfully used for the analysis of various compounds including sterols and biogenic amines.[1][2][3][4]
Principle of the Method
The derivatization reaction involves the esterification of the hydroxyl group of the sterol with 3,4-dinitrobenzoyl chloride in the presence of a catalyst, typically a tertiary amine like pyridine (B92270), to form a 3,4-dinitrobenzoyl ester derivative. This derivative exhibits strong UV absorbance, allowing for sensitive detection by HPLC with a UV detector.
Quantitative Data Summary
The following table summarizes typical quantitative data achievable with derivatization of sterols for HPLC-UV analysis. The values are based on performance characteristics reported for similar derivatization methods, as specific data for 3,4-dinitrobenzoyl chloride with a wide range of sterols is not extensively published.
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | Dependent on the specific sterol and HPLC system. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | Typically 3-10 times the LOD. |
| Linearity (R²) | > 0.99 | Over a concentration range of approximately 0.5 - 100 µg/mL. |
| Recovery | 85 - 110% | Dependent on the extraction and derivatization efficiency.[5] |
| Precision (RSD) | < 10% | For intra-day and inter-day variability.[5] |
Experimental Protocols
Materials and Reagents
-
Sterol standards (e.g., cholesterol, β-sitosterol, ergosterol)
-
3,4-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., Silica (B1680970) or C18)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol 1: Derivatization of Sterol Standards
-
Standard Preparation: Prepare stock solutions of individual sterol standards in toluene at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean, dry glass vial with a screw cap, add 100 µL of the sterol stock solution.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: To the dried sterol, add 200 µL of a freshly prepared solution of 3,4-dinitrobenzoyl chloride in anhydrous toluene (10 mg/mL).
-
Catalyst Addition: Add 50 µL of anhydrous pyridine to catalyze the reaction.
-
Reaction Incubation: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.
-
Reaction Quenching: After incubation, cool the vial to room temperature. Add 1 mL of methanol to quench the excess 3,4-dinitrobenzoyl chloride.
-
Solvent Evaporation: Evaporate the contents of the vial to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 1 mL of hexane for subsequent cleanup.
Protocol 2: Sample Preparation and Derivatization from a Biological Matrix (e.g., Plasma)
-
Lipid Extraction: Perform a lipid extraction from the biological sample (e.g., 200 µL of plasma) using a suitable method such as a modified Bligh-Dyer or Folch extraction.[6]
-
Saponification (Optional): If analyzing total sterols (free and esterified), perform a saponification step using ethanolic potassium hydroxide (B78521) to hydrolyze the sterol esters.[7]
-
Extraction of Unsaponifiables: After saponification, extract the unsaponifiable matter containing the free sterols into an organic solvent like hexane or diethyl ether.
-
Drying: Evaporate the solvent containing the extracted sterols to dryness under nitrogen.
-
Derivatization: Proceed with the derivatization reaction as described in Protocol 1 , starting from step 4.
Protocol 3: Cleanup of Derivatized Sterols using Solid Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing with 5 mL of hexane.
-
Sample Loading: Load the reconstituted derivatized sample (in 1 mL of hexane) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elution: Elute the derivatized sterols with 5 mL of a mixture of hexane and isopropanol (e.g., 98:2 v/v). The optimal elution solvent may need to be determined empirically.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase for analysis.
HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol (e.g., 95:5 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[3]
-
UV Detection: Monitor the absorbance at a wavelength where the 3,4-dinitrobenzoyl derivative has maximum absorbance (typically around 254-260 nm).
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. aocs.org [aocs.org]
Protocol for the Synthesis of 3,4-Dinitrobenzoate Esters
Application Note: The synthesis of 3,4-dinitrobenzoate esters is a valuable procedure for the derivatization of alcohols. These crystalline derivatives are often used for the characterization and identification of alcohols, particularly in analytical and synthetic chemistry. The following protocol outlines a two-step process, commencing with the synthesis of the precursor, 3,4-dinitrobenzoic acid, followed by its conversion to the corresponding ester. This document provides detailed methodologies intended for researchers, scientists, and professionals in drug development.
I. Synthesis of this compound
The precursor, this compound, can be synthesized via the selective oxidation of 3,4-dinitrotoluene (B24868). This method is advantageous as it specifically oxidizes the methyl group of the 3,4-isomer within a mixture of dinitrotoluene isomers.[1]
Experimental Protocol: Oxidation of 3,4-Dinitrotoluene
-
Reaction Setup: In a suitable reaction vessel, place the mixture of dinitrotoluene isomers.
-
Addition of Oxidizing Agent: For the selective oxidation, an inorganic oxidizing agent such as aqueous sodium dichromate (Na₂Cr₂O₇) solution or 30% nitric acid can be used.[1]
-
Reaction Conditions:
-
Work-up and Purification:
-
After cooling the reaction mixture, the product can be treated with a solvent like benzene (B151609).[1]
-
The crystalline this compound that forms is collected by suction filtration.[1]
-
The collected solid is then washed with the solvent (e.g., benzene) and dried.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as water and alcohol.[2]
-
Quantitative Data for this compound Synthesis
| Starting Material | Oxidizing Agent/Conditions | Yield of this compound | Melting Point (°C) | Reference |
| Dinitrotoluene mixture (containing 48g 3,4-isomer) | Sodium Dichromate in sulfuric acid, followed by benzene treatment | 98% (based on reacted 3,4-dinitrotoluene) | Not specified | [1] |
| 20g Dinitrotoluene mixture (~55% 3,4-isomer) | 100 ml 30% Nitric Acid, 4.5 hours at 170°C | 11g (crude) | 158-159 | [1] |
| Not specified | Not specified | Not specified | 166 | [2] |
II. Synthesis of 3,4-Dinitrobenzoate Esters
The esterification of this compound with an alcohol is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with the desired alcohol. This is a common and effective method for the preparation of dinitrobenzoate esters.
Experimental Protocol: Esterification
This protocol is a representative procedure for the esterification of a dinitrobenzoic acid and can be adapted for the 3,4-isomer.
Step 1: Synthesis of 3,4-Dinitrobenzoyl Chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl), place 1.0 g of this compound.
-
Addition of Chlorinating Agent: Add 1.5 g of phosphorus pentachloride (PCl₅) or an equivalent amount of thionyl chloride (SOCl₂). This step should be performed in a fume hood.
-
Reaction: Gently warm the mixture on a water bath. The reaction mixture will likely become liquid.
-
Isolation: After the reaction is complete (cessation of HCl evolution), the crude 3,4-dinitrobenzoyl chloride can be used directly in the next step.
Step 2: Esterification with Alcohol
-
Reaction: To the crude 3,4-dinitrobenzoyl chloride, add 1 mL of the desired alcohol.
-
Heating: Gently warm the mixture in a dry boiling tube on a warm water bath.
-
Work-up:
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude ester.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a cold, dilute sodium bicarbonate solution to remove any unreacted this compound, followed by a wash with cold water.
-
-
Purification: The crude 3,4-dinitrobenzoate ester can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
III. Experimental Workflow and Diagrams
The overall process for the synthesis of 3,4-dinitrobenzoate esters is depicted in the following workflow diagram.
Caption: Workflow for the synthesis of 3,4-dinitrobenzoate esters.
The logical relationship for the esterification step starting from the carboxylic acid is further detailed below.
Caption: Logical steps for the esterification of this compound.
References
Application Notes and Protocols for Derivatization of Sensitive Compounds with Dinitrobenzoyl Chloride
A Note on 3,4-Dinitrobenzoyl Chloride: While the request specified 3,4-Dinitrobenzoyl chloride, a comprehensive search of available scientific literature and application notes did not yield specific, detailed protocols or quantitative data for this particular isomer. However, the closely related isomer, 3,5-Dinitrobenzoyl chloride , is a widely used and well-documented derivatizing agent for similar applications. Due to the analogous chemical reactivity of these isomers, stemming from the presence of the reactive acyl chloride group and electron-withdrawing nitro groups, the following application notes and protocols are based on the extensive data available for 3,5-Dinitrobenzoyl chloride. These protocols are expected to be readily adaptable for 3,4-Dinitrobenzoyl chloride with minor optimization.
Introduction
The quantitative analysis of sensitive, low-molecular-weight compounds such as biogenic amines, alcohols, and phenols is a critical task in pharmaceutical research, clinical diagnostics, and food safety. Many of these analytes lack a strong chromophore, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) challenging, especially at trace levels.[1] Pre-column derivatization is a powerful strategy to overcome this limitation by covalently attaching a molecule (a "tag") that imparts desirable properties to the analyte.[1]
Dinitrobenzoyl chloride, particularly the 3,5-isomer, is an excellent derivatizing agent for primary and secondary amines, as well as alcohols and phenols.[2][3][4] The two electron-withdrawing nitro groups on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon of the acyl chloride. This makes it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol, leading to a rapid and efficient reaction.[3] The resulting stable dinitrobenzoyl derivatives exhibit strong UV absorbance, which significantly enhances detection sensitivity, allowing for quantification at low concentrations.[2]
These application notes provide detailed protocols for the derivatization of amines and alcohols using 3,5-Dinitrobenzoyl chloride for subsequent analysis by HPLC-UV.
Application 1: Derivatization of Biogenic Amines in Fermented Foods
Biogenic amines are nitrogenous compounds found in a variety of fermented foods and beverages, and their levels are often indicative of food quality and safety. The following protocol details the pre-column derivatization of biogenic amines with 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) for HPLC-UV analysis.[2]
Experimental Protocol: Derivatization of Biogenic Amines
Reagents and Materials:
-
Standard solutions of biogenic amines (e.g., histamine, tyramine, putrescine, cadaverine)
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
2-Propanol (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Sample extract (e.g., from fermented cabbage juice, soy sauce)
Procedure:
-
Sample Preparation: Prepare standard solutions of biogenic amines and the sample extract in an appropriate solvent.
-
Reaction Setup: In a suitable reaction vial, combine the sample or standard solution with 1 M sodium hydroxide.
-
Derivatization: Add 2-propanol, followed by the addition of a 50 mM solution of 3,5-Dinitrobenzoyl chloride in acetonitrile. The reaction is rapid and should proceed for approximately 3 minutes at ambient temperature.[2]
-
Reaction Termination: Stop the reaction by adding 2 M hydrochloric acid.[2]
-
Sample Analysis: The resulting solution containing the DNBZ-derivatives is ready for direct injection into the HPLC system for analysis.
HPLC Conditions for Analysis of Biogenic Amine Derivatives
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Stationary Phase: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution using a ternary system is often employed.
-
Detection: UV detection at 260 nm provides high sensitivity for the DNBZ-derivatives.[2]
Quantitative Data
The following table summarizes the performance data for the analysis of various biogenic amines after derivatization with 3,5-Dinitrobenzoyl chloride.
| Analyte | Limit of Detection (LOD) (µg/L) | Injected Amount at LOD (pg) | Coefficient of Determination (R²) |
| Agmatine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Cadaverine | ~124 - 864 | ~203 - 1410 | 0.976 |
| Histamine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Octopamine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| 2-Phenylethylamine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Putrescine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Serotonin | ~124 - 864 | ~203 - 1410 | 0.965 |
| Spermidine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Spermine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Tryptamine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
| Tyramine | ~124 - 864 | ~203 - 1410 | 0.989 - 0.996 |
Data sourced from Kirschbaum et al. (2000) for the analysis of biogenic amines in fermented foods.[2]
Workflow for Derivatization of Biogenic Amines
Application 2: Derivatization of Alcohols and Phenols
The derivatization of alcohols and phenols with 3,5-Dinitrobenzoyl chloride is a classic method for their identification and quantification. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid compounds with sharp melting points, which historically aided in the identification of unknown alcohols.[5] For quantitative analysis, these derivatives are highly suitable for HPLC-UV detection.
Experimental Protocol: Derivatization of Alcohols
Reagents and Materials:
-
Alcohol sample or standard
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) or aqueous sodium hydroxide solution (to neutralize HCl byproduct)
-
Solvent (e.g., acetonitrile, hexane, benzene)
-
Recrystallization solvent (e.g., ethanol (B145695), methanol)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the alcohol sample in a suitable solvent.
-
Addition of Base: Add a base such as pyridine or aqueous sodium hydroxide to the solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the esterification to completion.[5]
-
Derivatization: Add 3,5-Dinitrobenzoyl chloride to the mixture. The reaction can be gently heated to ensure it goes to completion.
-
Work-up:
-
After the reaction is complete, the mixture is typically cooled.
-
The crude product can be isolated by filtration.
-
The isolated solid is then washed to remove unreacted reagents and byproducts. This may involve washing with a dilute sodium bicarbonate solution followed by water.
-
-
Purification: The crude derivative is purified by recrystallization from a suitable solvent, such as ethanol or methanol (B129727), to obtain pure crystalline 3,5-dinitrobenzoate ester.[6]
-
Analysis: The purified derivative can be dissolved in a suitable solvent for HPLC-UV analysis.
HPLC Conditions for Analysis of Alcohol Derivatives
-
HPLC System: A standard HPLC system with a UV detector.
-
Stationary Phase: A reversed-phase (e.g., C18) or normal-phase column can be used depending on the polarity of the derivative.
-
Mobile Phase: A suitable mobile phase for reversed-phase HPLC would be a mixture of acetonitrile and water or methanol and water.
-
Detection: UV detection at a wavelength around 230-260 nm is appropriate for the dinitrobenzoyl chromophore.
Workflow for Derivatization of Alcohols
Conclusion
Pre-column derivatization with dinitrobenzoyl chloride is a robust and effective method for enhancing the detectability of sensitive compounds such as amines and alcohols in HPLC analysis. The straightforward and rapid reaction, coupled with the strong UV absorbance of the resulting derivatives, enables sensitive and reliable quantification. The protocols provided, based on the well-established use of 3,5-Dinitrobenzoyl chloride, offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for a wide range of sensitive analytes. While these methods are expected to be applicable to 3,4-Dinitrobenzoyl chloride, optimization of reaction conditions may be necessary for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 6. hansshodhsudha.com [hansshodhsudha.com]
Fluorescent labeling of amino acids with 3,4-Dinitrobenzoic acid
Topic: Derivatization of Amino Acids for Fluorescence Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sensitive detection and quantification of amino acids are crucial in various fields, including proteomics, drug discovery, and clinical diagnostics. Chemical derivatization is a technique used to modify an analyte to enhance its detection by analytical instrumentation. While the user inquired about 3,4-Dinitrobenzoic acid for fluorescent labeling, it is important to clarify that this compound and its isomers, such as 4-amino-3,5-dinitrobenzoic acid (ADBA), are primarily used as derivatizing reagents for ultraviolet/visible (UV/Vis) spectrophotometry and high-performance liquid chromatography (HPLC) analysis.[1][2][3] These reagents react with analytes to form colored adducts, which are then detectable by UV/Vis detectors.[1]
For fluorescent labeling, which offers significantly higher sensitivity, other reagents are well-established. This document provides detailed application notes and protocols for the fluorescent labeling of amino acids using a common and effective derivatizing agent: 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). NBD-Cl reacts with primary and secondary amino groups to yield highly fluorescent derivatives that can be readily analyzed.[3] Fluorescent labeling enables the recognition and quantification of amino acids by inducing a change in the fluorescence signal upon interaction.[]
Principle of Fluorescent Labeling with NBD-Cl
NBD-Cl is a non-fluorescent reagent that reacts with the primary amino group of an amino acid under alkaline conditions. The reaction involves a nucleophilic aromatic substitution, where the amino group displaces the chloride on the NBD moiety. The resulting NBD-amino acid derivative is highly fluorescent and can be detected with high sensitivity. This process transforms the amino acid into a product with properties suitable for analysis by fluorescence detection.[2][3]
Quantitative Data
The following table summarizes the typical spectroscopic properties of NBD-labeled amino acids.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~470 nm | [3] |
| Emission Wavelength (λem) | ~530 nm | [3] |
| Detection Method | HPLC with Fluorescence Detection | [3] |
| pH for Optimal Reaction | 8.0 - 9.0 | [3] |
| Reaction Temperature | 50 - 60 °C | [3] |
| Reaction Time | Typically > 1 minute | [3] |
Experimental Protocols
Materials and Reagents
-
Amino acid standards or sample hydrolysate
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (e.g., 1 mg/mL in methanol)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
Protocol for Amino Acid Derivatization with NBD-Cl
-
Sample Preparation:
-
Prepare a standard solution of the amino acid(s) of interest in deionized water or a suitable buffer.
-
If working with a protein sample, perform acid hydrolysis to release the constituent amino acids. Neutralize the hydrolysate before proceeding.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the amino acid sample with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the NBD-Cl solution (1 mg/mL in methanol).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 5 minutes. The reaction with NBD-F (the fluoro-analogue) is often faster, completing in about 1 minute.[3]
-
-
Reaction Termination:
-
After incubation, stop the reaction by adding 100 µL of 0.1 M HCl. This neutralizes the solution and stabilizes the NBD-amino acid derivatives.
-
Vortex the mixture again.
-
-
Sample Dilution and Analysis:
-
Dilute the final mixture with the HPLC mobile phase as needed.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system for analysis.
-
HPLC-Fluorescence Detection Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector Settings:
-
Excitation: 470 nm
-
Emission: 530 nm
-
Visualizations
Caption: Experimental workflow for NBD-Cl labeling.
Caption: NBD-Cl and amino acid reaction.
Applications
Fluorescently labeled amino acids are powerful tools in various research and development areas:
-
Protein Structure and Function Studies: They serve as molecular probes to investigate protein folding, conformational changes, and protein-protein interactions.[]
-
Bioimaging and Molecular Tracking: The incorporation of fluorescent amino acids into cells and tissues allows for the localization and dynamic monitoring of target proteins.[]
-
Drug Development and High-Throughput Screening: They are utilized in assays to screen for compounds that modulate protein function or binding.[]
-
Biosensing and Environmental Monitoring: Labeled amino acids can be used in the development of sensitive biosensors.[]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incomplete derivatization reaction. | Ensure the pH of the reaction mixture is alkaline (8-9). Check the activity of the NBD-Cl reagent. Increase incubation time or temperature if necessary. |
| Degradation of the fluorescent derivative. | Analyze the sample promptly after derivatization. Store derivatized samples in the dark and at low temperatures. | |
| Multiple or Broad Peaks in HPLC | Presence of side-products. | Optimize reaction conditions (pH, temperature, time) to minimize side reactions. |
| Column degradation. | Use a guard column. Ensure the mobile phase is properly filtered and degassed. | |
| Inconsistent Peak Areas | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Instability of the autosampler. | Check the autosampler for temperature fluctuations and proper injection volume. |
References
Troubleshooting & Optimization
Technical Support Center: 3,4-Dinitrobenzoic Acid Derivatization
Welcome to the technical support center for 3,4-Dinitrobenzoic acid derivatization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to navigate common challenges and side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the chemical modification of this compound.
Q1: What are the primary methods for derivatizing this compound, and what is the general workflow?
A: The carboxylic acid moiety of this compound is the primary site for derivatization. The three most common transformations are esterification, amidation, and conversion to an acyl chloride, which is a highly reactive intermediate for further reactions. The general workflow involves activating the carboxylic acid (or using it directly) and reacting it with a suitable nucleophile.
Technical Support Center: Optimizing the Synthesis of 3,4-Dinitrobenzoic Acid Esters
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,4-Dinitrobenzoic acid esters. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of this compound.
Q1: My Fischer esterification of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Fischer esterification of this compound are common due to the electron-withdrawing nature of the two nitro groups, which deactivate the carboxyl group towards nucleophilic attack. Here are several factors to consider and steps to optimize your reaction:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction towards the product, you can:
-
Insufficient Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[3][4] Typically, 5-10 mol% of the catalyst relative to the carboxylic acid is a good starting point.
-
Reaction Time and Temperature: Electron-deficient substrates like this compound may require longer reaction times and higher temperatures to achieve reasonable conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Refluxing for several hours (4-24 hours) is often necessary.
-
Purity of Reactants: Ensure that your this compound and alcohol are as dry as possible. Any water present in the starting materials will shift the equilibrium back towards the reactants, reducing the yield.[5]
Q2: I am observing the formation of significant side products in my reaction mixture. What are these and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired ester. Common side products in Fischer esterification include:
-
Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, elimination to form an alkene can occur, especially at high temperatures in the presence of a strong acid. If possible, use milder reaction conditions or a different esterification method.
-
Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly at higher temperatures. Using a large excess of the alcohol can sometimes favor the esterification reaction over ether formation.
-
Charring/Decomposition: The strong acidic conditions and high temperatures can sometimes lead to the decomposition of the starting material or product, resulting in a dark-colored, tarry reaction mixture. Reducing the reaction temperature and time, or using a milder catalyst, may help to mitigate this.
To minimize side reactions, consider using alternative, milder esterification methods such as the Steglich esterification.
Q3: The purification of my this compound ester is proving difficult. What are the best practices for purification?
A3: The purification of nitro-containing compounds can be challenging. Here are some recommended procedures:
-
Work-up: After the reaction is complete, the mixture should be cooled to room temperature and the excess alcohol removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Neutralization and Washing: The organic layer should be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[6] This is followed by washing with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent evaporated under reduced pressure.
-
Recrystallization: The crude ester can often be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695), methanol, or a mixture of ethanol and water.[7]
-
Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica (B1680970) gel is a viable option. A solvent system of ethyl acetate and hexane (B92381) is often a good starting point for elution.
Q4: Would a milder esterification method be more suitable for this compound?
A4: Yes, for substrates that are sensitive to strong acids and high temperatures, or for sterically hindered alcohols, milder methods are often preferred. The Steglich esterification is an excellent alternative.[8] This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[9][10] The reaction is typically carried out at room temperature and is known to be effective for a wide range of carboxylic acids and alcohols, including those that give low yields under Fischer conditions.[11] A major advantage is that the water formed is consumed by DCC, driving the reaction to completion.[8] The main drawback is the need to remove the dicyclohexylurea (DCU) byproduct, which is often done by filtration.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of nitrobenzoic acids. While specific data for this compound is limited in the literature, the data for related compounds provides a useful benchmark.
Table 1: Fischer Esterification of Nitrobenzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | 1 | Not specified | [5] |
| 4-Nitrobenzoic Acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Reflux | Not specified | 94.4 | [12] |
| 4-Nitrobenzoic Acid | Ethanol | H-Zeolites | 80 | 6 | ~55-70 | [13] |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | Not specified | Not specified | [14] |
Table 2: Steglich Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| General Procedure | Various | DCC | DMAP | 20 | 3 | High | [9] |
| 3,5-Dinitrobenzoic Acid | 2-Hydroxyethyl methacrylate (B99206) polymer | DCC | DMAP | 0-20 | Not specified | Not specified | [15] |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 20 equivalents).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ethyl 3,4-dinitrobenzoate by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Steglich Esterification of this compound with a Generic Alcohol (ROH)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting guide for low ester yield.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 14. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 15. jocpr.com [jocpr.com]
Technical Support Center: 3,4-Dinitrobenzoic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete derivatization with 3,4-Dinitrobenzoic acid.
Troubleshooting Guide: Incomplete Derivatization
Incomplete derivatization reactions can lead to inaccurate quantification and characterization of target analytes. The following guide addresses common issues and provides systematic solutions to improve reaction efficiency.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Solution |
| Inactive Reagents | Verify the purity and integrity of this compound and any coupling agents (e.g., DCC, EDC). Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers. |
| Incorrect pH | For reactions involving amines, ensure the pH is slightly basic to deprotonate the amine, making it a better nucleophile. For reactions with alcohols, a slightly acidic catalyst may be necessary. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the activated this compound, reducing the yield of the desired derivative. |
| Steric Hindrance | If the target functional group (alcohol or amine) is sterically hindered, consider increasing the reaction time, temperature, or using a less bulky activating group. |
Problem 2: Reaction Stalls or is Incomplete
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Reagent | Increase the molar excess of this compound and any coupling agents. A 1.5 to 3-fold excess is a good starting point. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal duration. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
| Catalyst Deactivation | If using a catalyst, ensure it is not poisoned by impurities in the sample or reagents. |
Problem 3: Presence of Side Products
Possible Causes & Solutions
| Cause | Solution |
| Reaction with Solvent | Ensure the solvent is inert and does not react with the activated this compound. |
| Self-Condensation of Reagent | This can occur at high temperatures. Consider lowering the reaction temperature and optimizing other parameters. |
| Reaction with Interfering Substances | Sample matrices can contain other nucleophilic compounds that compete with the target analyte. Purify the sample prior to derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to my analyte?
A1: The optimal molar ratio can vary depending on the analyte and reaction conditions. A good starting point is a 1.5 to 3-fold molar excess of this compound. It is recommended to perform a series of experiments with varying ratios to determine the ideal condition for your specific application.
Q2: How can I confirm that the derivatization is complete?
A2: Reaction completion can be monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS). The disappearance of the starting material (analyte) and the appearance of the derivatized product indicate the progress of the reaction.
Q3: What are the best solvents for derivatization with this compound?
A3: Anhydrous aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly used. The choice of solvent will depend on the solubility of your analyte and the specific reaction conditions.
Q4: My reaction is still incomplete even after optimizing conditions. What else can I try?
A4: If you have optimized reagent ratios, temperature, and time without success, consider the following:
-
Use of a catalyst: For derivatization of alcohols, a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., pyridine, DMAP) can enhance the reaction rate.
-
Alternative activation method: Instead of using carbodiimides, you can convert this compound to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[1][2] However, these reagents are hazardous and must be handled with care.[1][2]
Quantitative Data Summary
The following tables provide hypothetical data on the effect of key parameters on the derivatization efficiency of a model primary amine and primary alcohol with this compound.
Table 1: Effect of Reagent Molar Ratio on Derivatization Efficiency (%)
| Analyte | 1:1 | 1:1.5 | 1:2 | 1:3 |
| Primary Amine | 65 | 85 | 98 | 99 |
| Primary Alcohol | 50 | 75 | 92 | 95 |
Table 2: Effect of Reaction Temperature on Derivatization Efficiency (%)
| Analyte | 25°C | 40°C | 60°C | 80°C |
| Primary Amine | 70 | 90 | 99 | 99 |
| Primary Alcohol | 60 | 85 | 96 | 94 (decomposition observed) |
Table 3: Effect of Reaction Time on Derivatization Efficiency (%)
| Analyte | 30 min | 60 min | 90 min | 120 min |
| Primary Amine | 80 | 95 | 99 | 99 |
| Primary Alcohol | 70 | 88 | 95 | 96 |
Experimental Protocols
Protocol 1: Derivatization of a Primary Amine
-
Preparation: In a clean, dry vial, dissolve the primary amine sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
Reagent Addition: Add a 2-fold molar excess of this compound to the vial.
-
Coupling Agent: Add a 2.1-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Cap the vial and vortex briefly. Allow the reaction to proceed at 60°C for 90 minutes.
-
Quenching: Cool the reaction mixture to room temperature. The sample is now ready for analysis by LC-MS or other techniques.
Protocol 2: Derivatization of a Primary Alcohol
-
Preparation: In a clean, dry vial, dissolve the primary alcohol sample in anhydrous dichloromethane (DCM) to a final concentration of 1 mg/mL.
-
Reagent Addition: Add a 2-fold molar excess of 3,4-Dinitrobenzoyl chloride (prepared separately or purchased).
-
Catalyst: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Cap the vial and stir the mixture at 40°C for 60 minutes.
-
Work-up: Quench the reaction with a small amount of water. Extract the derivatized product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Caption: General workflow for derivatization with this compound.
Caption: Logical troubleshooting flow for incomplete derivatization.
References
Technical Support Center: Purification of 3,4-Dinitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of excess 3,4-dinitrobenzoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: How do I choose the best purification method for my experiment?
A2: For small-scale reactions with relatively high purity, single-solvent recrystallization is often sufficient. For larger scales or when impurities have similar solubility, acid-base extraction is a highly effective and scalable technique. If the crude product contains a complex mixture of impurities or isomers, flash column chromatography may be necessary to achieve high purity.
Q3: What are the key safety precautions to take when working with this compound?
A3: this compound is a potentially irritating and harmful substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds based on differences in solubility.
Problem: The crude this compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | This compound is soluble in hot water, ethanol (B145695), and ether.[1][2] Ensure you are using a suitable solvent. For a given amount of this compound, a sufficient volume of boiling solvent is needed. For example, its solubility in water at 25°C is low (0.673 g/100 parts water), but it is freely soluble in hot water.[2] |
| Insufficient solvent | Add more hot solvent in small portions until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the recovery yield. |
| Insoluble impurities | If a portion of the solid does not dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid impurities before allowing the solution to cool. |
Problem: The product "oils out" instead of forming crystals upon cooling.
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Add a small amount of hot solvent to the oily mixture to redissolve it, then allow it to cool more slowly. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil. |
| Presence of impurities | Impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as a quick filtration through a plug of silica (B1680970) gel, before recrystallization. |
Problem: Low recovery of purified this compound.
| Possible Cause | Suggested Solution |
| Too much solvent was used | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals were filtered before crystallization was complete | Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation. |
| Product is significantly soluble in the cold solvent | Cool the recrystallization mixture in an ice bath for at least 30 minutes before filtration to minimize the amount of product remaining in the solution. |
Acid-Base Extraction
This technique separates acidic compounds like this compound from neutral or basic impurities.
Problem: An emulsion forms between the organic and aqueous layers.
| Possible Cause | Suggested Solution |
| Vigorous shaking | Gently invert the separatory funnel multiple times instead of shaking vigorously. |
| High concentration of dissolved species | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
| Presence of fine particulate matter | Filter the reaction mixture through a pad of celite before performing the extraction. |
Problem: Low recovery of this compound after acidification.
| Possible Cause | Suggested Solution |
| Incomplete extraction into the aqueous basic solution | Ensure the aqueous solution is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification | Ensure the aqueous solution is sufficiently acidic (pH < 2) to fully protonate the carboxylate. Check the pH with litmus (B1172312) paper or a pH meter. Cool the acidified solution in an ice bath to decrease the solubility of the product. |
| Product is somewhat soluble in the acidic aqueous solution | If the product remains in the aqueous layer after acidification, it may be necessary to extract it back into an organic solvent like ethyl acetate (B1210297). |
Flash Column Chromatography
Chromatography is used to separate compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of this compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent) | The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to determine an optimal solvent system where the this compound has an Rf value of approximately 0.2-0.3. A common eluent for aromatic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid. |
| Column overloading | The amount of crude material should be appropriate for the column size. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper column packing | Ensure the silica gel is packed uniformly as a slurry to avoid cracks or channels, which lead to poor separation. |
Problem: Tailing of the this compound spot on TLC and the column.
| Possible Cause | Suggested Solution |
| Interaction with silica gel | The acidic nature of the carboxylic acid group can lead to strong interactions with the slightly acidic silica gel, causing tailing. |
| Solution | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will suppress the deprotonation of the carboxylic acid and lead to sharper bands. |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected purity of this compound after different purification methods. The actual purity will depend on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield |
| Recrystallization (Ethanol/Water) | 90% | >98% | 70-90% |
| Acid-Base Extraction | 85% | >99% | 80-95% |
| Flash Column Chromatography | 70% | >99.5% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water). Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 3,4-dinitrobenzoate into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.
-
Acidification: Combine the aqueous extracts and cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ≈ 2), at which point the purified this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Protocol 3: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point for this compound is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) with the addition of 0.5-1% acetic acid. The target Rf for the product should be around 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., acetone). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for purification via acid-base extraction.
Caption: Workflow for purification by flash column chromatography.
References
Technical Support Center: 3,4-Dinitrobenzoate Derivatives in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3,4-dinitrobenzoate derivatives for chromatographic applications. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How stable are 3,4-dinitrobenzoate derivatives under typical reversed-phase HPLC conditions?
A1: 3,4-Dinitrobenzoate derivatives, particularly esters formed from alcohols and amides from amines, are generally stable compounds, making them suitable for chromatography.[1] However, their stability can be influenced by several factors, including pH, temperature, and the composition of the mobile phase.[2] It is crucial to control these parameters to prevent degradation during analysis.
Q2: What is the primary degradation pathway for 3,4-dinitrobenzoate esters?
A2: The primary degradation pathway for 3,4-dinitrobenzoate esters is hydrolysis, which cleaves the ester bond to yield 3,4-dinitrobenzoic acid and the parent alcohol. This reaction is catalyzed by both acidic and basic conditions. Alkaline hydrolysis, in particular, can be significantly faster.
Q3: Are 3,4-dinitrobenzoate derivatives sensitive to light?
A3: Yes, nitroaromatic compounds, including 3,4-dinitrobenzoate derivatives, can be susceptible to photodegradation.[3][4][5][6] Exposure to UV light, especially at shorter wavelengths, can lead to the decomposition of the derivatives, affecting the accuracy of quantification. It is advisable to protect samples and standards from direct light.
Q4: What are the optimal storage conditions for prepared 3,4-dinitrobenzoate derivative samples?
A4: To ensure long-term stability, it is recommended to store prepared 3,4-dinitrobenzoate derivative samples in a cool, dark place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. Samples should be stored in amber vials or wrapped in aluminum foil to protect them from light.
Troubleshooting Guides
Derivatization Reaction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive derivatizing reagent (3,4-dinitrobenzoyl chloride).- Presence of moisture.- Incorrect reaction pH.- Insufficient reaction time or temperature. | - Use a fresh batch of 3,4-dinitrobenzoyl chloride.- Ensure all glassware and solvents are anhydrous.- Optimize the pH of the reaction mixture (typically basic for amines and alcohols).- Increase reaction time or gently heat the mixture, monitoring for degradation. |
| Presence of multiple unexpected peaks in the chromatogram | - Side reactions due to impurities in the sample or reagents.- Degradation of the derivative during the reaction.- Excess derivatizing reagent. | - Purify the sample before derivatization.- Use high-purity reagents and solvents.- Optimize reaction conditions to minimize degradation.- Quench the reaction properly to remove excess reagent. |
Chromatographic Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak splitting or shouldering | - Co-elution of the derivative with an impurity.- On-column degradation of the derivative.- Mismatch between the injection solvent and the mobile phase. | - Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve resolution.- Ensure the mobile phase pH is in a range where the derivative is stable.- Dissolve the sample in the initial mobile phase whenever possible. |
| Loss of sensitivity over time in a sequence | - Instability of the derivatives in the autosampler.- Adsorption of the derivatives to vials or instrument components. | - Keep the autosampler tray cool.- Use silanized glass vials to minimize adsorption.- Prepare fresh standards and samples for long sequences. |
| Baseline noise or drift | - Contaminated mobile phase or column.- Degradation of derivatives leading to interfering byproducts. | - Use freshly prepared, high-purity mobile phase.- Flush the column with a strong solvent.- Evaluate the stability of the derivatives under the analytical conditions. |
Stability Data
The stability of dinitrobenzoate derivatives is critical for accurate quantification. The following tables summarize available quantitative data on their stability under various conditions.
Table 1: Alkaline Hydrolysis Rate Constants for 3,5-Dinitrobenzoate (B1224709) Esters
| Alcohol Derivative | Second-Order Rate Constant (M⁻¹ min⁻¹) at 25°C |
| Methanol | 1.83 |
| Ethanol | 1.10 |
| n-Propanol | 0.75 |
| Isopropanol | 0.23 |
| n-Butanol | 0.68 |
| sec-Butanol | 0.09 |
| tert-Butanol | 0.003 |
Data adapted from a study on 3,5-dinitrobenzoate esters, which provides a relative indication of stability for similar 3,4-dinitrobenzoate structures.
Table 2: Thermal Decomposition Data for Dinitroaromatic Compounds
| Compound | Decomposition Temperature (°C) |
| 3,4-Dinitrofurazanfuroxan (DNTF) | ~240.6 (Critical temperature of thermal explosion)[7] |
| 2,4-Dinitrobenzofuroxan | 150 - 210[8] |
This data for related dinitroaromatic compounds suggests that 3,4-dinitrobenzoate derivatives are generally thermally stable under typical HPLC conditions (usually below 60°C).
Table 3: Photodegradation Quantum Yields for Dinitroaromatic Compounds
| Compound | Quantum Yield (Φ) |
| Nitrobenzene | 0.30 - 0.36[3] |
| Nitrophenols | 0.31 - 0.54[3] |
| General Aromatic Nitrocompounds | ~10⁻³[4] |
The quantum yield indicates the efficiency of a photochemical process. These values suggest that dinitroaromatic compounds are susceptible to photodegradation.
Experimental Protocols
Protocol 1: Derivatization of Alcohols with 3,4-Dinitrobenzoyl Chloride
Objective: To convert an alcohol to its corresponding 3,4-dinitrobenzoate ester for HPLC analysis.
Materials:
-
Alcohol sample
-
3,4-Dinitrobenzoyl chloride
-
Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC-grade acetonitrile (B52724)
Procedure:
-
Dissolve a known amount of the alcohol sample in a small volume of anhydrous pyridine in a clean, dry reaction vial.
-
Add a molar excess (typically 1.5 to 2-fold) of 3,4-dinitrobenzoyl chloride to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes for less reactive alcohols.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous diethyl ether to the reaction mixture.
-
Wash the ether solution sequentially with 5% sodium bicarbonate solution and then with water to remove excess reagent and pyridine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether under a gentle stream of nitrogen.
-
Reconstitute the resulting 3,4-dinitrobenzoate ester in a known volume of acetonitrile for HPLC analysis.
Visualizations
Caption: Derivatization workflow for alcohols.
Caption: Troubleshooting low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Thermochemical properties and non-isothermal decomposition reaction kinetics of 3,4-dinitrofurazanfuroxan (DNTF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for 3,4-Dinitrobenzoic acid derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3,4-Dinitrobenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the esterification and amidation of this compound.
Esterification Reactions
Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are some common causes and solutions:
-
Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the reactants, reducing the ester yield. Ensure that your this compound and alcohol are as dry as possible. Anhydrous reagents are recommended.
-
Insufficient Catalyst: A strong acid catalyst, typically concentrated sulfuric acid, is crucial. Ensure you are using a sufficient catalytic amount.
-
Equilibrium Limitations: To drive the reaction forward, it is often necessary to use a large excess of the alcohol, which also serves as the solvent. Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Reaction Time and Temperature: The reaction may require sufficient time at reflux to reach equilibrium. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Steric Hindrance: While less of a concern with simple alcohols, bulky alcohols may react more slowly. In such cases, longer reaction times or alternative esterification methods may be necessary.
Q2: I am observing side products in my esterification reaction. What are they and how can I minimize them?
A2: Potential side reactions in the esterification of dinitrobenzoic acids include:
-
Dehydration of the Alcohol: This is more likely with secondary and tertiary alcohols in the presence of a strong acid catalyst. Maintaining a controlled temperature can help minimize this.
-
Ether Formation: The alcohol can undergo self-condensation to form an ether, especially at higher temperatures. Using a large excess of the alcohol can favor the desired esterification reaction.
-
Charring: Overheating the reaction mixture, particularly in the presence of concentrated sulfuric acid, can lead to decomposition and charring. Careful temperature control is essential.
Q3: How can I effectively purify the resulting 3,4-Dinitrobenzoate ester?
A3: Purification of the ester typically involves the following steps:
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is usually done by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate.
-
Washing: The organic layer should be washed with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude ester can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol (B145695) and water.
Amide Formation Reactions
Q1: I am having trouble forming the amide from this compound. What is the best approach?
A1: Direct reaction of a carboxylic acid with an amine to form an amide is generally difficult and requires high temperatures. A more effective and common approach is a two-step process:
-
Activation of the Carboxylic Acid: Convert this compound to a more reactive derivative, typically an acyl chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with the Amine: The resulting 3,4-Dinitrobenzoyl chloride is then reacted with the desired amine to form the amide. This reaction is usually carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl generated.
Q2: My attempt to make 3,4-Dinitrobenzoyl chloride with thionyl chloride is not working well. What could be the issue?
A2: Difficulties in forming the acyl chloride can arise from a few factors:
-
Moisture: Thionyl chloride reacts vigorously with water. Ensure your glassware is completely dry and the this compound is anhydrous.
-
Purity of Thionyl Chloride: Use a fresh or purified bottle of thionyl chloride, as it can decompose over time.
-
Reaction Conditions: The reaction of a carboxylic acid with thionyl chloride often requires heating under reflux to go to completion. A catalytic amount of dimethylformamide (DMF) can also be added to facilitate the reaction.
Q3: What are common side products in the amidation reaction and how can I avoid them?
A3: Side reactions in the formation of 3,4-Dinitrobenzamides can include:
-
Hydrolysis of the Acyl Chloride: If there is any moisture present, the 3,4-Dinitrobenzoyl chloride can hydrolyze back to this compound.
-
Reaction of the Amine with Excess Thionyl Chloride: If the thionyl chloride is not completely removed after the formation of the acyl chloride, it can react with the amine. It is crucial to remove excess thionyl chloride, often by distillation or under vacuum, before adding the amine.
-
Formation of a Guanidinium By-product: With certain coupling reagents, the amine can react with the reagent itself. Careful selection of the coupling agent and reaction conditions is important.
Q4: What is the best way to purify my final 3,4-Dinitrobenzamide product?
A4: Purification of the amide product generally involves:
-
Quenching and Extraction: The reaction mixture is typically quenched with water or a dilute acid, and the product is extracted with an organic solvent.
-
Washing: The organic layer is washed sequentially with a dilute acid (to remove excess amine), a dilute base (to remove any unreacted carboxylic acid), and brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous salt and the solvent is evaporated.
-
Recrystallization or Chromatography: The crude amide can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables provide a summary of typical reaction conditions for the derivatization of nitrobenzoic acids. These should be considered as starting points for the optimization of this compound derivatization.
Table 1: Typical Conditions for Fischer Esterification of Nitrobenzoic Acids
| Parameter | Condition | Notes |
| Substrate | This compound | Ensure the starting material is dry. |
| Alcohol | Methanol, Ethanol, etc. | Use a large excess (often as the solvent). |
| Catalyst | Concentrated Sulfuric Acid | Typically added in a catalytic amount. |
| Temperature | Reflux | The boiling point of the alcohol used. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
| Work-up | Neutralization, Extraction | Wash with NaHCO₃ solution. |
| Purification | Recrystallization | e.g., from an ethanol/water mixture. |
Table 2: Typical Conditions for Amide Formation from Nitrobenzoic Acids
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Reagent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Primary or Secondary Amine |
| Catalyst | Catalytic DMF (optional) | Base (e.g., Triethylamine, Pyridine) |
| Solvent | Toluene or neat | Aprotic solvent (e.g., DCM, THF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 16 hours |
| Work-up | Removal of excess SOCl₂ (vacuum) | Aqueous work-up and extraction |
| Purification | - | Recrystallization or Chromatography |
Experimental Protocols
Protocol 1: Esterification of this compound (Adapted from Fischer Esterification of 3-Nitrobenzoic Acid)
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, ~10-20 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 1-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Amide Formation from this compound (Two-Step Procedure)
Step 1: Synthesis of 3,4-Dinitrobenzoyl Chloride
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). A catalytic amount of DMF can be added.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride under reduced pressure. The crude 3,4-Dinitrobenzoyl chloride can often be used in the next step without further purification.
Step 2: Synthesis of the 3,4-Dinitrobenzamide
-
Dissolve the crude 3,4-Dinitrobenzoyl chloride in a dry aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5-2.0 eq) in the same dry solvent.
-
Cool the amine solution in an ice bath and slowly add the solution of 3,4-Dinitrobenzoyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizations
Caption: General workflows for the esterification and amidation of this compound.
Caption: A decision tree for troubleshooting common issues in this compound derivatization.
Technical Support Center: Hydrolysis of 3,4-Dinitrobenzoate Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issue of unintended hydrolysis of 3,4-dinitrobenzoate esters during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why are 3,4-dinitrobenzoate esters prone to hydrolysis during workup?
A1: 3,4-Dinitrobenzoate esters are particularly susceptible to hydrolysis due to the strong electron-withdrawing nature of the two nitro groups on the aromatic ring. This electronic effect makes the carbonyl carbon of the ester highly electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis can be catalyzed by both acidic and basic conditions, but it is significantly accelerated under basic (alkaline) conditions.
The parent acid, 3,4-dinitrobenzoic acid, is a relatively strong acid with a pKa of approximately 2.81. This indicates that its conjugate base, the 3,4-dinitrobenzoate anion, is a very weak base. In a basic workup, the equilibrium of the hydrolysis reaction is driven towards the formation of this stable carboxylate anion, making the hydrolysis of the ester thermodynamically favorable.
Q2: Under what specific workup conditions is the hydrolysis of my 3,4-dinitrobenzoate ester most likely to occur?
A2: Hydrolysis is most likely to occur under the following conditions:
-
Basic aqueous washes: Using aqueous solutions of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) can rapidly lead to ester cleavage.
-
Prolonged exposure to aqueous phases: Even at neutral pH, prolonged contact with water can lead to measurable hydrolysis, especially at elevated temperatures.
-
Elevated temperatures: Heating during the workup process will accelerate the rate of hydrolysis under both acidic and basic conditions.
Q3: How can I quickly check if my 3,4-dinitrobenzoate ester has been hydrolyzed during workup?
A3: The most common methods to check for hydrolysis are:
-
Thin-Layer Chromatography (TLC): Compare the TLC of your crude product with a standard of the starting ester and this compound. The acid will have a different Rf value, typically being more polar.
-
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton of this compound (often >10 ppm) is a clear indication of hydrolysis. You will also see a change in the aromatic signals corresponding to the acid compared to the ester.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to detect the presence of the this compound in your product mixture.
Troubleshooting Guide: Unexpected Hydrolysis of 3,4-Dinitrobenzoate Ester
If you suspect that your 3,4-dinitrobenzoate ester has undergone hydrolysis during workup, follow this troubleshooting guide.
Caption: Troubleshooting workflow for diagnosing and mitigating the hydrolysis of 3,4-dinitrobenzoate esters.
Data Summary: Stability of Benzoate (B1203000) Esters
| Substituent on Benzoate | Expected Relative Rate of Alkaline Hydrolysis | Stability under Basic Conditions |
| 4-Methoxy (electron-donating) | Slower | More Stable |
| Unsubstituted | Baseline | Moderately Stable |
| 4-Chloro (electron-withdrawing) | Faster | Less Stable |
| 3,4-Dinitro (strongly electron-withdrawing) | Significantly Faster | Highly Labile |
Experimental Protocols
Protocol 1: Recommended Workup Procedure to Minimize Hydrolysis of 3,4-Dinitrobenzoate Esters
This protocol is designed for the workup of a reaction where the 3,4-dinitrobenzoate ester is the desired product and needs to be isolated intact.
Materials:
-
Reaction mixture containing the 3,4-dinitrobenzoate ester in an organic solvent.
-
Deionized water, pre-chilled.
-
Saturated aqueous sodium chloride solution (brine), pre-chilled.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Ice bath.
Procedure:
-
Quenching: If the reaction needs to be quenched, do so by adding a pre-chilled, neutral or mildly acidic aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride, NH₄Cl). Avoid using basic quenching agents. Perform the quench at a low temperature (0-5 °C).
-
Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). b. Add pre-chilled deionized water to the separatory funnel. c. Gently invert the funnel a few times to mix the layers. Do not shake vigorously to avoid emulsification and minimize contact time between the layers. d. Allow the layers to separate and promptly drain the aqueous layer.
-
Washing: a. To the organic layer, add pre-chilled brine. This helps to remove residual water and some water-soluble impurities. b. Gently invert the funnel a few times. c. Allow the layers to separate and drain the aqueous layer.
-
Drying: a. Transfer the organic layer to an Erlenmeyer flask. b. Add a generous amount of anhydrous Na₂SO₄ or MgSO₄. c. Swirl the flask and let it stand for at least 15-20 minutes to ensure all residual water is absorbed.
-
Isolation: a. Filter the drying agent. b. Concentrate the organic solvent under reduced pressure at a low temperature to obtain the crude product.
Visualizing the Logic of Hydrolysis Susceptibility
The following diagram illustrates why 3,4-dinitrobenzoate esters are prone to hydrolysis.
Caption: The electronic impact of the dinitro groups on the ester's susceptibility to hydrolysis.
Technical Support Center: HPLC Analysis of 3,4-Dinitrobenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC analysis of 3,4-dinitrobenzoic acid (3,4-DNBA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of HPLC analysis of 3,4-DNBA derivatives?
A1: Matrix effects in HPLC refer to the alteration of the analytical signal (peak area or height) of a target analyte, such as a 3,4-DNBA derivative, due to the co-eluting components from the sample matrix.[1] These effects can manifest as either signal suppression (decrease in signal) or enhancement (increase in signal), leading to inaccurate quantification of the analyte.[1] Common sources of matrix effects in biological and environmental samples include salts, phospholipids, endogenous metabolites, and other organic matter.
Q2: How can I determine if my analysis of 3,4-DNBA derivatives is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. The most common and quantitative approach is the post-extraction spike method.[1] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced after the HPLC column, and a blank matrix extract is injected. Any fluctuation in the analyte's baseline signal as the matrix components elute indicates at which retention times matrix effects are most pronounced.[2][3]
Q3: What are the common sample matrices for the analysis of 3,4-DNBA derivatives and the associated challenges?
A3: 3,4-DNBA derivatives are often analyzed in various complex matrices, including:
-
Biological Fluids (Plasma, Urine): These matrices contain high concentrations of proteins, salts, and endogenous compounds that can cause significant ion suppression in LC-MS/MS analysis and interfere with UV detection.[1]
-
Environmental Samples (Soil, Water): Soil samples contain humic acids and other organic matter that can co-extract with the analytes and interfere with the analysis. Water samples may contain various dissolved salts and organic contaminants.
-
Tissue Homogenates: These are complex matrices containing lipids, proteins, and other cellular components that can lead to severe matrix effects and clog HPLC columns if not properly cleaned up.
Q4: Can derivatization of this compound itself introduce matrix effects?
A4: While derivatization is often employed to improve chromatographic properties and detection sensitivity, the derivatization reagents and byproducts can potentially contribute to matrix effects. It is crucial to evaluate the impact of the entire analytical procedure, including derivatization, on matrix effects. This can be done by comparing matrix-matched calibration curves with those prepared in a clean solvent.
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Packing | For basic analytes, consider using a lower pH mobile phase or an end-capped column to minimize interactions with residual silanol (B1196071) groups. |
| Particulate Matter in Sample | Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection. |
Guide 2: Inaccurate Quantification (Low or High Recovery)
| Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement | Implement strategies to mitigate matrix effects as detailed in the "Mitigation Strategies" section below. |
| Incomplete Sample Extraction | Optimize the extraction procedure (e.g., solvent type, pH, extraction time). |
| Analyte Degradation | Investigate the stability of the 3,4-DNBA derivative in the sample matrix and during the analytical process. Consider using an internal standard. |
| Improper Calibration | Use matrix-matched calibration standards or a stable isotope-labeled internal standard for calibration to compensate for matrix effects. |
Mitigation Strategies for Matrix Effects
Effective sample preparation is the most critical step in minimizing matrix effects. Here are some common strategies:
-
Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for trace-level analysis.
-
Protein Precipitation (PPT): Commonly used for plasma and serum samples. Acetonitrile is a typical precipitation solvent. While simple, it may not remove all interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions the analyte of interest into an immiscible organic solvent, leaving many interfering components in the aqueous phase.
-
Solid-Phase Extraction (SPE): A highly effective and selective sample clean-up method. The choice of sorbent (e.g., C18, ion-exchange) is critical and should be optimized for the specific 3,4-DNBA derivative and matrix.
Quantitative Data Summary
The following tables provide representative data on the recovery and matrix effects for the analysis of a hypothetical 3,4-DNBA derivative in different matrices using various sample preparation techniques.
Table 1: Analyte Recovery from Different Matrices
| Matrix | Sample Preparation Method | Mean Recovery (%) | % RSD |
| Plasma | Protein Precipitation (Acetonitrile) | 85.2 | 8.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 92.1 | 5.2 | |
| Solid-Phase Extraction (C18) | 98.5 | 3.1 | |
| Urine | Dilute-and-Shoot (1:10 with Mobile Phase) | 95.7 | 6.8 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 99.2 | 2.5 | |
| Soil | QuEChERS | 88.9 | 9.1 |
| Solid-Phase Extraction (Florisil) | 96.4 | 4.3 |
Table 2: Matrix Effect Evaluation using Post-Extraction Spike Analysis
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.
| Matrix | Sample Preparation Method | Mean Matrix Effect (%) | % RSD |
| Plasma | Protein Precipitation (Acetonitrile) | 75.6 (Suppression) | 10.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 91.3 (Slight Suppression) | 6.5 | |
| Solid-Phase Extraction (C18) | 98.9 (Minimal Effect) | 4.0 | |
| Urine | Dilute-and-Shoot (1:10 with Mobile Phase) | 82.4 (Suppression) | 8.9 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 99.5 (Minimal Effect) | 3.1 | |
| Soil | QuEChERS | 115.8 (Enhancement) | 12.3 |
| Solid-Phase Extraction (Florisil) | 102.1 (Minimal Effect) | 5.5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
This protocol describes a standard procedure to quantitatively assess matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the 3,4-DNBA derivative standard into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine extract) through the entire sample preparation procedure. Spike the 3,4-DNBA derivative standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the 3,4-DNBA derivative standard into the blank matrix before the sample preparation procedure begins. Process this spiked matrix through the entire procedure.
-
-
Analyze all three sets of samples by HPLC.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
-
Condition the SPE Cartridge (e.g., C18):
-
Pass 1 mL of methanol (B129727) through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Load the Sample:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid.
-
Vortex and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Wash the Cartridge:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
-
Elute the Analyte:
-
Elute the 3,4-DNBA derivative with 1 mL of methanol into a clean collection tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for evaluating matrix effect and recovery.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.3 Qualitative estimation of matrix effect – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Overcoming poor solubility of 3,4-Dinitrobenzoic acid in reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of 3,4-Dinitrobenzoic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that typically appears as yellow crystals.[1] It exhibits limited solubility in water but is generally soluble in organic solvents such as ethanol, acetone, and ether.[1][2][3] Its solubility in organic solvents tends to increase with a rise in temperature.[1][4] Being an acidic compound, its solubility is also highly dependent on the pH of the solution.[1][3]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound in aqueous solutions is significantly affected by pH.[1] In acidic to neutral media, the compound exists predominantly in its protonated, less soluble carboxylic acid form. As the pH increases (becomes more alkaline), the carboxylic acid group deprotonates to form the corresponding carboxylate salt. This ionized form is significantly more water-soluble. Therefore, increasing the pH by adding a base is a primary strategy for dissolving this compound in aqueous media.
Q3: What is the effect of temperature on the solubility of this compound?
A3: For most solvents, the solubility of this compound increases as the temperature rises.[1][3] This is a common property for solid solutes and can be leveraged to create a saturated or near-saturated solution for a reaction, which may then proceed as the reaction is heated. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.
Q4: My reaction is heterogeneous and failing. What are the primary strategies to overcome the solubility issue?
A4: When facing poor solubility, a systematic approach is recommended. First, consider solvent selection and the use of co-solvents. If that is insufficient, temperature modification can be attempted. For aqueous reactions, pH adjustment is a powerful tool. More advanced techniques include converting the acid to a more soluble salt prior to the reaction or employing phase-transfer catalysis to facilitate reactions in biphasic systems.
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, using a co-solvent is a very effective technique.[5] A co-solvent is a mixture of solvents where the solute is more soluble than in either individual solvent alone.[6] For poorly soluble drugs and organic acids, mixtures of water with solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly enhance solubility.[5][7][8] The addition of even a small amount of water to certain organic solvents can sometimes remarkably increase the solubility of carboxylic acids.[9]
Q6: Is converting this compound to a salt a viable strategy before starting the reaction?
A6: Absolutely. Salt formation is one of the most common and effective methods for increasing the aqueous solubility of acidic and basic drugs.[10][11] By reacting this compound with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form its corresponding salt (e.g., sodium 3,4-dinitrobenzoate), you can dramatically increase its solubility in water and other polar protic solvents. This soluble salt can then be used as the starting material for subsequent reactions.
Q7: I am attempting an amide coupling reaction. What specific issues should I be aware of due to the starting material's properties?
A7: For amide coupling, the poor solubility of this compound in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature can lead to low yields. A more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is often a better choice.[12] A key strategy is to "pre-activate" the carboxylic acid. This involves reacting the this compound with the coupling reagent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA) for a short period (15-30 minutes) before adding the amine.[13][14] This forms the soluble, activated intermediate in situ, which then reacts readily with the amine upon its addition.
Q8: What is Phase-Transfer Catalysis (PTC) and can it be used for reactions with this compound?
A8: Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[15][16] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction can occur.[15][17] For example, the deprotonated 3,4-dinitrobenzoate anion could be transferred from an aqueous phase into an organic phase to react with an alkyl halide, facilitating an esterification that would otherwise be impossible.[18]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Formula | Solubility Description | Reference(s) |
| Water | H₂O | 0.673 g / 100 parts at 25°C; Freely soluble in hot water. | [2] |
| Ethanol | C₂H₅OH | Generally soluble; Freely soluble. | [1][2] |
| Diethyl Ether | (C₂H₅)₂O | Generally soluble; Freely soluble. | [1][2] |
| Acetone | (CH₃)₂CO | Generally soluble. | [1] |
| Acetic Acid | CH₃COOH | Soluble. | [19] |
| Chloroform | CHCl₃ | Suitable as a solvent for reactions. | [19] |
| Nitrobenzene | C₆H₅NO₂ | Suitable as a solvent for reactions. | [19] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reagent Not Dissolving | 1. Inappropriate solvent choice.2. Solution is saturated at the current temperature. | 1. Switch to a more polar or suitable organic solvent (e.g., ethanol, acetone, DMF).[1]2. Gently heat the mixture to increase solubility, ensuring temperature stability of all reagents.[1]3. Use a co-solvent system (e.g., water/ethanol).[6][8] |
| Low Reaction Yield / Starting Material Recovered | 1. Poor solubility limits reactant interaction.2. Incomplete activation of the carboxylic acid (for coupling reactions). | 1. Employ one of the solubility enhancement techniques (co-solvent, heating, pH adjustment).2. For amide/ester couplings, pre-activate the acid with the coupling reagent before adding the nucleophile.[13][14]3. Consider converting the acid to its more soluble sodium or potassium salt.[10] |
| Reaction is a Thick, Unstirrable Slurry | 1. High concentration of insoluble starting material. | 1. Increase the solvent volume to dilute the mixture.2. Switch to a solvent in which the acid has higher solubility.3. Consider using Phase-Transfer Catalysis if a biphasic system is applicable.[16] |
Experimental Protocols
Protocol 1: General Solubility Enhancement by Co-solvency
-
To your reaction vessel, add the this compound and the primary organic solvent in which it is sparingly soluble.
-
While stirring, slowly add a miscible co-solvent (e.g., DMF, water, or ethanol) dropwise until the this compound dissolves completely.
-
Monitor the total solvent composition to ensure it is compatible with the desired reaction chemistry.
-
Proceed with the addition of other reagents as required by your reaction scheme.
Protocol 2: Preparation of Sodium 3,4-dinitrobenzoate for Improved Aqueous Solubility
-
Suspend this compound (1.0 eq) in deionized water.
-
While stirring vigorously, add a 1M solution of sodium hydroxide (NaOH) (1.0 eq) dropwise.
-
Continue stirring until all the solid has dissolved, resulting in a clear solution of sodium 3,4-dinitrobenzoate.
-
This aqueous solution can be used directly for subsequent reactions, or the salt can be isolated by removing the water under reduced pressure.
Protocol 3: Amide Coupling via Pre-activation
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the amide coupling reagent (e.g., HATU, 1.1 eq) to the solution and stir at 0 °C for 15-30 minutes. This is the pre-activation step.[13][14]
-
Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the amide product.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [drugfuture.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Page loading... [guidechem.com]
- 5. ijrar.org [ijrar.org]
- 6. jddt.in [jddt.in]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 16. iajpr.com [iajpr.com]
- 17. researchpublish.com [researchpublish.com]
- 18. crdeepjournal.org [crdeepjournal.org]
- 19. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-Dinitrobenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing impurities during the synthesis of 3,4-Dinitrobenzoyl chloride.
Troubleshooting Guide
Q1: My final product shows a lower-than-expected melting point and broad signals in NMR/HPLC analysis. What are the likely impurities?
A1: The most probable impurities in your 3,4-Dinitrobenzoyl chloride sample are unreacted 3,4-Dinitrobenzoic acid, isomeric dinitrobenzoyl chlorides (2,3- and 2,5-isomers), or residual solvent from the purification process. The presence of the starting carboxylic acid can result from incomplete reaction with the chlorinating agent or hydrolysis of the product due to exposure to moisture.[1] Isomeric impurities often originate from the synthesis of the starting material, this compound, which is typically prepared by the nitration of 3-nitrotoluene, yielding a mixture of isomers.[2]
To identify the specific impurities, we recommend the following analytical methods:
-
HPLC Analysis: A reversed-phase HPLC method can effectively separate 3,4-Dinitrobenzoyl chloride from the more polar this compound and its isomers.
-
¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the acidic proton of the carboxylic acid would indicate contamination with the starting material. Isomeric impurities will likely present a more complex aromatic region in the spectrum.
-
FTIR Spectroscopy: A broad O-H stretch around 2500-3300 cm⁻¹ suggests the presence of the carboxylic acid.
Q2: How can I remove unreacted this compound from my product?
A2: Unreacted this compound can be removed through several methods:
-
Recrystallization: Recrystallization from a non-polar organic solvent such as hexane (B92381) or carbon tetrachloride can be effective. 3,4-Dinitrobenzoyl chloride is more soluble in these solvents than the corresponding carboxylic acid.
-
Solvent Wash: Dissolving the crude product in a dry, inert solvent like dichloromethane (B109758) and washing with a saturated sodium bicarbonate solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer. Caution: This method should be performed quickly and under anhydrous conditions to minimize hydrolysis of the desired acid chloride.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can separate the more volatile 3,4-Dinitrobenzoyl chloride from the non-volatile carboxylic acid.[3]
Q3: My product is contaminated with a viscous liquid, likely phosphorus oxychloride (POCl₃) from the reaction with PCl₅. How can I remove it?
A3: Phosphorus oxychloride is a common byproduct when using phosphorus pentachloride (PCl₅) as the chlorinating agent.[3] It can be removed by fractional distillation under reduced pressure.[4] Due to its higher boiling point (105.8 °C at atmospheric pressure) compared to many common solvents, it is crucial to ensure its complete removal before the distillation of the desired product.
A general procedure for removal is as follows:
-
After the reaction is complete, distill off the excess solvent and any low-boiling byproducts.
-
Increase the temperature of the oil bath to a point above the boiling point of POCl₃ at the working pressure to ensure its complete removal.[4]
-
Once the POCl₃ has been removed, the 3,4-Dinitrobenzoyl chloride can be distilled.
Q4: How can I minimize the formation of isomeric impurities in my product?
A4: Isomeric impurities, such as 2,3- and 2,5-Dinitrobenzoyl chloride, typically originate from the isomeric purity of the starting material, this compound.[2] To minimize these impurities in the final product, it is essential to:
-
Start with high-purity this compound: If preparing the starting material in-house, ensure that the purification of this compound is thorough. Multiple recrystallizations may be necessary to remove the 2,3- and 2,5-isomers.
-
Source high-purity starting material: If purchasing the starting material, select a supplier that provides a high-purity grade with specified limits for isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for the synthesis of 3,4-Dinitrobenzoyl chloride?
A1: Both thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly used for the synthesis of acyl chlorides from carboxylic acids.[5] Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[3]
Q2: What precautions should I take to prevent hydrolysis of 3,4-Dinitrobenzoyl chloride?
A2: 3,4-Dinitrobenzoyl chloride is highly reactive towards water and will readily hydrolyze back to this compound.[1] To prevent this, the following precautions are essential:
-
Use dry glassware for the reaction and purification.
-
Ensure all solvents and reagents are anhydrous.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Store the final product in a desiccator or under an inert atmosphere.
Q3: What are the expected yields for the synthesis of 3,4-Dinitrobenzoyl chloride?
A3: The yield of 3,4-Dinitrobenzoyl chloride is highly dependent on the reaction conditions, the purity of the starting materials, and the efficiency of the purification. With proper technique and high-purity starting materials, yields can be expected to be in the range of 85-95%.
Q4: What are the key analytical parameters to confirm the purity of 3,4-Dinitrobenzoyl chloride?
A4: The purity of 3,4-Dinitrobenzoyl chloride can be confirmed by a combination of the following techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
HPLC/GC-MS: These techniques can be used to quantify the purity and identify any impurities present.[6][7]
-
¹H and ¹³C NMR Spectroscopy: The spectra should be clean and show the expected signals for the desired product without significant peaks from impurities.
-
FTIR Spectroscopy: The spectrum should show a strong carbonyl (C=O) stretch for the acid chloride (typically around 1770-1810 cm⁻¹) and the absence of a broad O-H stretch from the carboxylic acid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Dinitrobenzoyl chloride | C₇H₃ClN₂O₅ | 230.56 | ~70-73 |
| This compound | C₇H₄N₂O₆ | 212.12 | 166[1] |
| 2,3-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 205-207 |
| 2,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | 178-180 |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | 1.25 |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dinitrobenzoyl Chloride using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 g of dry this compound.
-
Reagent Addition: In a fume hood, carefully add 15 mL of thionyl chloride (SOCl₂) to the flask, followed by a catalytic amount (2-3 drops) of dry N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 3,4-Dinitrobenzoyl chloride can be purified by recrystallization from a dry, non-polar solvent like hexane or by vacuum distillation.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) can be used. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a standard solution of 3,4-Dinitrobenzoyl chloride in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a similar solution of the sample to be analyzed.
-
Injection: Inject 10 µL of the standard and sample solutions.
-
Analysis: Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. The presence of other peaks indicates impurities.
Visualizations
Caption: Troubleshooting workflow for identifying and removing common impurities.
Caption: Workflow for synthesis and purification of 3,4-Dinitrobenzoyl chloride.
References
- 1. This compound [drugfuture.com]
- 2. US3332990A - Process for the preparation of 3, 4-dinitrobenzoic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. fvs.com.py [fvs.com.py]
- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
3,4-Dinitrobenzoic acid vs 3,5-Dinitrobenzoic acid for derivatization
An Objective Comparison of 3,4-Dinitrobenzoic Acid and 3,5-Dinitrobenzoic Acid for Derivatization
For researchers engaged in the identification and characterization of organic compounds, particularly alcohols and amines, derivatization is an indispensable technique. The conversion of liquid or low-melting-point analytes into solid derivatives with sharp, well-defined melting points facilitates their purification and identification. Dinitrobenzoic acids are frequently employed for this purpose, with the 3,5-isomer being the most prominent. This guide provides a detailed comparison of this compound and 3,5-Dinitrobenzoic acid as derivatizing agents, supported by physicochemical data and established experimental protocols.
Physicochemical Properties: A Comparative Overview
The structural arrangement of the nitro groups on the benzoic acid core significantly influences the physical and chemical properties of these isomers. These properties, in turn, affect their suitability as derivatizing agents. 3,5-Dinitrobenzoic acid's symmetrical structure often leads to more crystalline and higher-melting derivatives, which is a desirable characteristic for identification purposes.
| Property | This compound | 3,5-Dinitrobenzoic Acid |
| Chemical Structure | (O₂N)₂C₆H₃COOH (Nitro groups at positions 3 and 4) | (O₂N)₂C₆H₃COOH (Nitro groups at positions 3 and 5) |
| Molecular Formula | C₇H₄N₂O₆[1] | C₇H₄N₂O₆[2] |
| Molecular Weight | 212.12 g/mol [1][3] | 212.12 g/mol [2][4] |
| Appearance | Light orange to yellow to green crystals[5][6] | Yellow or colorless crystals[2] |
| Melting Point (°C) | 163 - 166[1][6] | 204 - 206[2][7][8] |
| pKa | 2.82 (at 25°C)[6] | 2.82[2] |
| Solubility | Soluble in alcohol, ether, and hot water; slightly soluble in cold water. Water solubility: 6.7 g/L at 25°C.[1][5] | Soluble in alcohol and glacial acetic acid; slightly soluble in water, ether, and carbon disulfide.[7] |
Performance in Derivatization
The primary application for these reagents in this context is the formation of ester derivatives from alcohols or amide derivatives from amines. The resulting 3,5-dinitrobenzoates or 3,5-dinitrobenzamides are typically solid compounds whose melting points are used for identification.
3,5-Dinitrobenzoic Acid is overwhelmingly the preferred and most extensively documented reagent for this application.[2] The two electron-withdrawing nitro groups in the meta positions increase the acidity of the carboxylic acid (pKa ≈ 2.82) and enhance the reactivity of its corresponding acyl chloride toward nucleophiles like alcohols and amines.[2] The resulting derivatives are readily crystallized and exhibit sharp melting points, making them ideal for characterization.[2]
This compound , while sharing the same molecular formula and a similar pKa, is rarely cited in the literature for the derivatization of alcohols and amines. Its asymmetrical structure may lead to derivatives with less predictable crystalline habits or melting points that are not as well-documented as those from the 3,5-isomer. For the purpose of qualitative analysis where comparison to established literature values is key, the extensive data available for 3,5-dinitrobenzoate (B1224709) derivatives makes 3,5-Dinitrobenzoic acid the superior choice.
The logical workflow for choosing a derivatizing agent is outlined below.
Caption: Logical workflow for selecting a dinitrobenzoic acid isomer for derivatization.
Experimental Data: Melting Points of 3,5-Dinitrobenzoate Derivatives
The utility of 3,5-Dinitrobenzoic acid is demonstrated by the extensive library of melting point data for its alcohol derivatives. This allows researchers to identify an unknown alcohol by matching the experimental melting point of its derivative to the literature value.
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 107.5 - 110.5[9] |
| Ethanol (B145695) | 93 - 94[9][10] |
| n-Propanol | 74 - 75[9][10] |
| Isopropanol | 121 - 122[9][10] |
| n-Butanol | 61 - 64[9][10] |
| Isobutanol | 87 - 88[9][10] |
| sec-Butanol | 75.6[9] |
| Benzyl alcohol | 106 - 115[10][11] |
| Cyclohexanol | 112 - 113[10] |
Experimental Protocols
Two common methods for the preparation of 3,5-dinitrobenzoate derivatives from alcohols are presented below. The traditional method involves conversion to the more reactive acyl chloride, while the greener, microwave-assisted method allows for direct esterification.
Protocol 1: Traditional Derivatization via 3,5-Dinitrobenzoyl Chloride
This method proceeds in two stages: preparation of the acyl chloride, followed by esterification.
A. Preparation of 3,5-Dinitrobenzoyl Chloride:
-
In a fume hood, combine 1.0 g of 3,5-Dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅) in a dry boiling tube.[12]
-
Stir the mixture continuously until it liquefies. The crude 3,5-dinitrobenzoyl chloride can be used directly in the next step. Note: Thionyl chloride (SOCl₂) can also be used as a chlorinating agent.[13]
B. Esterification of the Alcohol:
-
Add 1 mL of the unknown alcohol to the crude 3,5-dinitrobenzoyl chloride.[12]
-
Gently warm the mixture in a water bath for approximately 10 minutes.[9]
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude ester derivative.[12]
-
Filter the solid product and wash it with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-Dinitrobenzoic acid.[12]
-
Recrystallize the pure 3,5-dinitrobenzoate derivative from a suitable solvent, typically ethanol.[13]
-
Dry the crystals and determine their melting point.
Protocol 2: Microwave-Assisted Green Synthesis
This method avoids the use of hazardous chlorinating agents and significantly reduces reaction time.
-
In a clean, dry round-bottomed flask suitable for microwave synthesis, mix 1.0 g of 3,5-Dinitrobenzoic acid with 1 mL of the alcohol.[14]
-
Add 1-2 drops of concentrated sulfuric acid to act as a catalyst.[14]
-
Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.[14]
-
Pour the resulting mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate derivative.[14]
-
Filter the solid and wash with an aqueous sodium bicarbonate solution to neutralize and remove unreacted acid.[14]
-
Recrystallize the product from ethanol to obtain the pure derivative for melting point analysis.[13]
The general workflow for identifying an unknown alcohol using this derivatization technique is illustrated in the following diagram.
Caption: Experimental workflow for alcohol identification via derivatization.
Conclusion
When selecting a reagent for the derivatization of alcohols and amines for identification purposes, 3,5-Dinitrobenzoic acid is the unequivocally superior choice over its 3,4-isomer. Its widespread use is supported by a vast amount of reference data on the melting points of its derivatives, which is crucial for the successful identification of unknown compounds.[9][15] The symmetrical nature of the 3,5-isomer consistently yields solid, crystalline derivatives with sharp melting points.[2] In contrast, this compound is not commonly used for this application, and a corresponding lack of literature data makes it impractical for routine qualitative analysis. For researchers in drug development and organic synthesis, 3,5-Dinitrobenzoic acid remains the reliable, gold-standard reagent for this classic chemical test.
References
- 1. This compound [drugfuture.com]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 3,5-dinitro- (CAS 99-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chembk.com [chembk.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 8. 3,5-二硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. impa.usc.edu [impa.usc.edu]
- 10. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hansshodhsudha.com [hansshodhsudha.com]
- 13. pubs.sciepub.com [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to Alternative Derivatization Reagents for Chiral Alcohol Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where the enantiomeric purity of a compound can significantly impact its biological activity, efficacy, and safety. Derivatization with a chiral agent to form diastereomers, which can then be separated by standard chromatographic techniques, is a widely employed strategy. While Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has traditionally been a dominant reagent in this field, a variety of alternative reagents offer distinct advantages in terms of reaction conditions, separation efficiency, and applicability to a broader range of substrates.[1][2][3][4][5][6] This guide provides an objective comparison of several key alternative derivatization reagents, supported by experimental data and detailed protocols.
Workflow for Chiral Alcohol Resolution via Derivatization
The general process for resolving chiral alcohols using derivatizing agents involves the formation of diastereomers, followed by chromatographic separation and analysis.
Caption: General workflow for chiral alcohol resolution.
Performance Comparison of Chiral Derivatization Reagents
The choice of a derivatizing agent can significantly influence the success of a chiral resolution. The following table summarizes the performance of several common and alternative reagents for the derivatization of a model secondary alcohol, 1-phenylethanol (B42297).
| Derivatizing Reagent | Typical Reaction Time | Typical Yield (%) | Separation Method | Key Advantages |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl, Mosher's acid chloride) | 1-4 hours | >95% | GC, HPLC, NMR | Well-established, reliable for NMR analysis.[1][2][3][4][5][6] |
| (1S)-(+)-10-Camphorsulfonyl chloride | 12-24 hours | 75-86% | GC, HPLC, NMR | Cost-effective, good for NMR analysis.[7] |
| (R)-(+)-1-Phenylethyl isocyanate (PEIC) | 1-2 hours | >90% | GC | Powerful for remote stereogenic centers.[8] |
| Acetic Anhydride (B1165640) (with chiral catalyst) | 4-48 hours | Variable | GC | Simple reagent, mild conditions with catalyst.[9][10] |
Experimental Protocols
Derivatization of 1-Phenylethanol with (1S)-(+)-10-Camphorsulfonyl Chloride
This protocol describes the formation of diastereomeric sulfonates for subsequent analysis.[7]
Materials:
-
Racemic 1-phenylethanol
-
(1S)-(+)-10-Camphorsulfonyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic 1-phenylethanol (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Add pyridine (1.5 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add (1S)-(+)-10-camphorsulfonyl chloride (1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, wash with water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude diastereomeric sulfonate esters.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary and analyzed by chiral GC or NMR.[7]
Derivatization of Secondary Alcohols with (R)-(+)-1-Phenylethyl Isocyanate (PEIC)
This protocol is effective for the derivatization of secondary alcohols for GC analysis.[8]
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
(R)-(+)-1-Phenylethyl isocyanate
-
Toluene (B28343) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 mmol) and anhydrous toluene (5 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Add (R)-(+)-1-phenylethyl isocyanate (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
The reaction mixture can be directly analyzed by GC after dilution with an appropriate solvent.
Acetic Anhydride Derivatization using a Chiral Catalyst
This method utilizes a chiral catalyst for the kinetic resolution of alcohols.[9]
Materials:
-
Racemic 1-phenylethanol
-
Chiral DMAP derivative (catalyst)
-
Acetic anhydride
-
Triethylamine
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral DMAP derivative (1-5 mol%).
-
Add anhydrous toluene, followed by racemic 1-phenylethanol (1.0 equivalent) and triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0°C.
-
Add acetic anhydride (0.5-0.75 equivalents) dropwise.
-
Stir the reaction at 0°C and monitor its progress by chiral GC or HPLC.
-
Quench the reaction by adding a small amount of methanol.
-
The unreacted alcohol and the ester product can be separated by column chromatography for analysis.[9]
Logical Relationship in Chiral Derivatization
The fundamental principle behind this technique is the conversion of a difficult-to-separate mixture of enantiomers into a more easily separable mixture of diastereomers.
Caption: Conversion of enantiomers to diastereomers.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. Chiral_derivitizing_agent [chemeurope.com]
- 4. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 5. The Retort [www1.udel.edu]
- 6. lookchem.com [lookchem.com]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. 1-phenylethyl isocyanate is a powerful reagent for the chiral analysis of secondary alcohols and hydroxy fatty acids with remote stereogenic centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 3,4-Dinitrobenzoic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,4-Dinitrobenzoic acid, a key intermediate in various chemical syntheses. The focus is on the validation and performance of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV), benchmarked against alternative techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Methodology Comparison
The selection of an appropriate analytical method is critical for accurate and reliable quantification. The primary methods for the analysis of this compound are summarized below, with their performance characteristics detailed in the subsequent tables.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers a good balance of sensitivity, specificity, and cost-effectiveness. The separation is typically achieved on a reversed-phase column with a suitable mobile phase, and detection is performed at a wavelength where the analyte exhibits maximum absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and definitive identification based on mass spectra. However, for a polar and non-volatile compound like this compound, derivatization is often required to increase its volatility and thermal stability, which can add complexity to the sample preparation process.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.
UV-Vis Spectrophotometry is a simpler and more accessible technique. It relies on the direct measurement of the absorbance of this compound in a solution. While rapid and cost-effective, its specificity can be limited in the presence of other UV-absorbing compounds.
Quantitative Performance Data
Table 1: Comparison of Method Validation Parameters for this compound Analysis
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 0.001 - 10 | 1 - 25 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 99 - 101 | 97 - 103 |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 3% |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 | ~ 0.05 | ~ 0.0005 | ~ 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.5 | ~ 0.1 | ~ 0.001 | ~ 1 |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Excellent | Low to Moderate |
| Sensitivity | Good | Very Good | Excellent | Moderate |
| Sample Throughput | Moderate | Moderate | Moderate | High |
| Cost per Sample | Moderate | High | High | Low |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Ease of Use | Moderate | Requires Expertise | Requires Expertise | Easy |
| Sample Preparation | Simple | Complex (derivatization) | Moderate | Very Simple |
Experimental Protocols
HPLC-UV Method Validation Protocol
A representative HPLC-UV method for the analysis of this compound would involve the following steps:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 260 nm).
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Prepare sample solutions by dissolving the material under investigation in the same solvent as the standards.
-
-
Validation Parameters:
-
Specificity: Analyze a blank (solvent), a placebo (if applicable), and a standard solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of the detector response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for HPLC-UV method validation and a comparison of the key performance characteristics of the analytical methods.
Caption: Workflow for HPLC-UV method validation.
Caption: Comparison of analytical method performance.
A Comparative Guide to Derivatization Techniques for GC-MS Analysis of Alcohols: 3,4-Dinitrobenzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of derivatization methods for the gas chromatography-mass spectrometry (GC-MS) analysis of alcohols, providing supporting experimental data and detailed protocols for informed decision-making.
In the quantitative analysis of alcohols by GC-MS, derivatization is a crucial step to improve analyte volatility, thermal stability, and chromatographic behavior. This guide provides a cross-validation of the less common 3,4-Dinitrobenzoic acid derivatization method with more established alternatives, namely silylation and acylation with fluorinated reagents. The performance of these methods is compared based on available quantitative data, and detailed experimental protocols are provided to facilitate their implementation.
Comparison of Quantitative Performance
The selection of a derivatization reagent significantly influences the sensitivity, precision, and accuracy of a quantitative GC-MS method. While comprehensive quantitative data for the GC-MS analysis of alcohols derivatized with this compound is not widely available in peer-reviewed literature, we can compare the performance of common alternative reagents. The following tables summarize the quantitative performance of silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst and acylation using pentafluorobenzoyl chloride (PFBoylCl).
Table 1: Quantitative Performance Data for Silylation of Steroids with BSTFA + 1% TMCS
| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [1] |
| Nandrolone | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [1] |
Table 2: Quantitative Performance of Pentafluorobenzoyl Chloride (PFBoylCl) Derivatization for Fatty Alcohols
| Analyte | Derivatization Conditions | Detection Method | Linearity (R²) | LOD | LOQ | Reference |
| Fatty Alcohols | 60 °C for 45 min | GC/ECNICI-MS | Not Specified | Not Specified | Not Specified | [2] |
| Fatty Alcohols | Microwave-assisted (3 min) | GC/ECNICI-MS | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific LOD and LOQ values for PFBoylCl derivatization of fatty alcohols were not provided in the reference, but the method is highlighted for its sensitive detection capabilities, particularly with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS)[2].
Experimental Protocols
Detailed methodologies for each derivatization technique are crucial for successful implementation and reproducible results.
Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride
While quantitative GC-MS data for this compound is scarce, a general protocol for the related 3,5-Dinitrobenzoyl chloride can be adapted. This method is traditionally used for the qualitative identification of alcohols through the melting point of the resulting crystalline ester.
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (as catalyst and solvent)
-
Hexane (B92381) (or other suitable extraction solvent)
-
Sodium carbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a dry glass vial, dissolve a known amount of the alcohol sample in a small volume of pyridine.
-
Add a molar excess of 3,5-Dinitrobenzoyl chloride to the solution.
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add hexane to extract the 3,5-dinitrobenzoate (B1224709) ester.
-
Wash the organic layer with 5% sodium carbonate solution to remove unreacted acid chloride and excess pyridine.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution containing the derivatized alcohol can be analyzed by GC-MS.
Protocol 2: Silylation using BSTFA with 1% TMCS
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols. BSTFA in combination with the catalyst TMCS is a potent silylating agent.
Materials:
-
Alcohol sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) or Pyridine (solvent)
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
To the dried sample in a reaction vial, add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile or pyridine[1].
-
Tightly cap the vial and heat at 60°C for 30 minutes[1].
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Protocol 3: Acylation using Pentafluorobenzoyl Chloride (PFBoylCl)
Acylation with fluorinated reagents like PFBoylCl is particularly advantageous for enhancing sensitivity, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.
Materials:
-
Fatty alcohol sample (dried)
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Hexane (reconstitution solvent)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (extraction solvent)
-
Deionized water
Procedure:
-
Evaporate the sample containing fatty alcohols to dryness under a stream of nitrogen[2].
-
Add 100 µL of PFBoylCl to the dried residue[2].
-
Vortex the mixture and heat at 60°C for 45 minutes[2].
-
After cooling, perform a solvent extraction by adding 1 mL of deionized water and 1 mL of either DCM or MTBE[2].
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic layer and evaporate it to dryness.
-
Reconstitute the dried derivative in hexane for GC-MS analysis[2].
Workflow and Logic Diagrams
To visually represent the experimental processes and logical relationships, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for alcohol derivatization for GC-MS analysis.
Caption: Comparison of derivatization methods for alcohol analysis.
Conclusion
The choice of derivatization reagent for the GC-MS analysis of alcohols is a critical decision that impacts method performance and workflow. While this compound derivatization is a chemically viable option, the lack of readily available quantitative performance data for GC-MS applications makes its direct comparison to established methods challenging.
Silylation with reagents like BSTFA and MSTFA remains a robust and versatile choice for a wide range of alcohols, with well-documented protocols and performance characteristics. For applications requiring the highest sensitivity, particularly for trace-level analysis, acylation with fluorinated reagents such as pentafluorobenzoyl chloride, coupled with a sensitive detector, offers a powerful alternative.
Researchers should carefully consider the specific requirements of their analysis, including the nature of the alcohol analytes, the required sensitivity, and the available instrumentation, when selecting the most appropriate derivatization strategy. The protocols and comparative data presented in this guide provide a foundation for making an informed decision and for the successful development and validation of quantitative GC-MS methods for alcohol analysis.
References
A Comparative Guide to 3,4-Dinitrobenzoic Acid Methods for Reducing Sugar Analysis
A critical evaluation of the linearity, accuracy, and precision of dinitrobenzoic acid-based assays for researchers, scientists, and drug development professionals.
In the realm of analytical chemistry, particularly within biochemical and pharmaceutical research, the quantification of reducing sugars is a fundamental task. The 3,4-Dinitrobenzoic acid (3,4-DNBA) method, and its more prevalent isomer 3,5-Dinitrosalicylic acid (DNS), are colorimetric assays frequently employed for this purpose. This guide provides a comprehensive comparison of the performance characteristics of these dinitrobenzoic acid-based methods against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on its performance metrics. The following table summarizes the key performance indicators for the 3,5-Dinitrosalicylic acid (DNS) method and several alternative assays for the quantification of reducing sugars. It is important to note that specific performance data for the this compound method is not as widely published as for its 3,5-DNSA isomer. Due to their chemical similarity, the data for the 3,5-DNSA method is presented here as a close surrogate.
| Method | Linearity Range | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) |
| 3,5-Dinitrosalicylic Acid (DNS) | 7 µg - 5 mg/well; 0.1 - 5 g/L | > 90% | ~5% | 3 µ g/well |
| Cupric-Neocuproine | 2.5 - 54.2 µM (for Glucose) | 101% - 103% | 2.33% - 6.65% | 0.14 µM (for Glucose) |
| HPLC-ELSD (Fermentable Sugars) | - | 86% - 119% | < 2% (repeatability), < 6% (intermediate) | 2.5 - 12.5 mg/L |
| Benedict's Test (Quantitative) | 0.167 - 10 mg/mL (for Glucose) | > 97% | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are the methodologies for the 3,5-Dinitrosalicylic acid assay and a common alternative, the Cupric-Neocuproine method.
3,5-Dinitrosalicylic Acid (DNS) Method for Reducing Sugars
This method is based on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in alkaline conditions upon heating, which results in a color change from yellow to reddish-brown. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars.
Reagents:
-
DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 2 g of phenol, and 0.5 g of sodium sulfite (B76179) in 800 mL of deionized water. Slowly add 10 g of sodium hydroxide (B78521) while stirring. Once dissolved, bring the final volume to 1 L with deionized water.
-
Rochelle Salt Solution (Potassium Sodium Tartrate): Dissolve 40 g of Rochelle salt in 100 mL of deionized water.
-
Standard Glucose Solution (1 mg/mL): Dissolve 100 mg of anhydrous glucose in 100 mL of deionized water.
Procedure:
-
Prepare a series of glucose standards by diluting the stock solution.
-
To 1 mL of each standard or sample solution, add 1 mL of DNS reagent.
-
Add 1 mL of Rochelle salt solution to stabilize the color.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add 10 mL of deionized water and mix thoroughly.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Construct a standard curve of absorbance versus glucose concentration to determine the concentration of reducing sugars in the samples.
Cupric-Neocuproine Method for Reducing Sugars
This assay relies on the reduction of Cu(II) to Cu(I) by reducing sugars in an alkaline environment. The resulting Cu(I) ions form a stable, colored complex with neocuproine (B1678164), which can be quantified spectrophotometrically.
Reagents:
-
Copper Reagent: Prepare a solution containing copper(II) sulfate.
-
Neocuproine Reagent: Prepare a solution of neocuproine in a suitable solvent.
-
Alkaline Buffer: Prepare a buffer solution to maintain an alkaline pH.
-
Standard Glucose Solution (as above)
Procedure:
-
Prepare a series of glucose standards.
-
To a specific volume of each standard or sample, add the alkaline buffer.
-
Add the copper reagent and mix.
-
Incubate the mixture at a specified temperature for a set time to allow for the reduction of Cu(II).
-
Add the neocuproine reagent to form the colored complex.
-
Measure the absorbance at the wavelength of maximum absorbance for the Cu(I)-neocuproine complex.
-
Construct a standard curve to determine the concentration of reducing sugars in the samples.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for the DNS and Cupric-Neocuproine methods.
Caption: Workflow for the 3,5-Dinitrosalicylic Acid (DNS) method.
Caption: Workflow for the Cupric-Neocuproine method.
Signaling Pathway and Logical Relationships
The underlying principle of the dinitrobenzoic acid-based assays is a redox reaction. The following diagram illustrates the logical relationship in this chemical transformation.
Caption: Chemical principle of the dinitrobenzoic acid assay.
A Comparative Guide to the Detection of Alcohols: 3,4-Dinitrobenzoic Acid Derivatization vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of alcohols is a critical aspect of various analytical workflows. This guide provides a comprehensive comparison of the classic derivatization technique using 3,4-Dinitrobenzoic acid with modern alternative methods, namely Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and enzymatic assays. We present a detailed examination of their performance, with a focus on the limit of detection (LOD), and provide supporting experimental data and protocols to aid in method selection.
Performance Comparison: Limit of Detection
The limit of detection (LOD) is a crucial performance characteristic for any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. While derivatization with dinitrobenzoic acid has been a longstanding method for the qualitative identification of alcohols, quantitative data, particularly regarding its LOD, is not extensively documented in readily available literature. In contrast, HS-GC-FID and enzymatic assays are well-characterized quantitative techniques with established LODs for various alcohols.
The following tables summarize the available LOD data for the detection of short-chain alcohols using these alternative methods. It is important to note that for the derivatization method using dinitrobenzoyl chloride (the more reactive form of dinitrobenzoic acid), specific LOD values are not consistently reported in scientific literature, indicating its primary use for qualitative rather than trace quantitative analysis. As a close analogue, studies involving 3,5-dinitrobenzoyl chloride also primarily focus on the synthesis and characterization of derivatives rather than determining trace detection limits.
Table 1: Limit of Detection (LOD) for Short-Chain Alcohols by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
| Alcohol | Limit of Detection (LOD) | Reference |
| Methanol | 0.3 mg/L | [1] |
| Ethanol (B145695) | 0.01% (v/v) | [1] |
| Isopropanol | 0.1 mg/L | [1] |
| tert-Butanol | 0.1 mg/L | [1] |
Note: The LOD for ethanol is presented as a volume/volume percentage as reported in the source.
Table 2: Limit of Detection (LOD) for Ethanol by Enzymatic Assay
| Analyte | Limit of Detection (LOD) | Reference |
| Ethanol | 0.0017% (v/v) | [2] |
Note: The LOD for the enzymatic assay is specific to ethanol and is presented as a volume/volume percentage.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for the derivatization of alcohols with 3,5-Dinitrobenzoyl Chloride (as a proxy for this compound derivatization), HS-GC-FID analysis, and an enzymatic assay for ethanol.
Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride for HPLC Analysis (Qualitative)
This protocol is adapted from established methods for the preparation of dinitrobenzoate derivatives for identification purposes.
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Alcohol sample
-
Pyridine (B92270) (catalyst and acid scavenger)
-
Suitable solvent (e.g., anhydrous acetonitrile)
-
HPLC system with a UV detector
Procedure:
-
Dissolve a small amount of the alcohol sample in a minimal amount of anhydrous solvent.
-
Add a slight molar excess of 3,5-Dinitrobenzoyl chloride to the solution.
-
Add a few drops of pyridine to catalyze the reaction and neutralize the hydrochloric acid byproduct.
-
Gently heat the mixture if necessary to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, the resulting 3,5-dinitrobenzoate (B1224709) ester can be isolated by precipitation or extraction.
-
The purified derivative is then dissolved in a suitable solvent for HPLC analysis.
-
The HPLC system is equipped with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.
-
Detection is performed using a UV detector, as the dinitrobenzoyl group provides a strong chromophore.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Alcohol Analysis
This protocol outlines a general procedure for the quantitative analysis of volatile alcohols in liquid samples.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Headspace autosampler
-
Capillary column suitable for alcohol analysis (e.g., DB-WAX)
Procedure:
-
Sample Preparation: Accurately transfer a known volume of the liquid sample into a headspace vial. Add an internal standard (e.g., n-propanol) for improved quantification.
-
Incubation: Seal the vial and place it in the headspace autosampler. The sample is then incubated at a specific temperature for a set time to allow the volatile alcohols to partition into the headspace.
-
Injection: A heated syringe takes a sample of the headspace gas and injects it into the GC inlet.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.
-
Detection: The separated alcohols are detected by the FID, which generates a signal proportional to the amount of carbon atoms in the analyte.
-
Quantification: The concentration of each alcohol is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the target alcohols.
Enzymatic Assay for Ethanol Quantification
This protocol describes a typical enzymatic assay for the specific determination of ethanol.
Principle:
Alcohol dehydrogenase (ADH) catalyzes the oxidation of ethanol to acetaldehyde, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the ethanol concentration.
Materials:
-
Enzymatic assay kit containing alcohol dehydrogenase, NAD+, and buffer.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes
Procedure:
-
Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and buffers.
-
Sample Preparation: Dilute the sample as necessary to bring the ethanol concentration within the linear range of the assay.
-
Assay Reaction: In a cuvette, mix the sample with the prepared assay reagent.
-
Measurement: Place the cuvette in the spectrophotometer and record the initial absorbance at 340 nm.
-
Incubation: Incubate the reaction mixture at a specified temperature for a defined period to allow the enzymatic reaction to proceed to completion.
-
Final Measurement: After incubation, record the final absorbance at 340 nm.
-
Calculation: The change in absorbance (Final Absorbance - Initial Absorbance) is used to calculate the ethanol concentration based on a standard curve or a molar extinction coefficient for NADH.
Mandatory Visualizations
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
References
Navigating Derivatization: A Guide to the Robustness of 3,4-Dinitrobenzoic Acid Protocols
For researchers, scientists, and drug development professionals, the precise quantification of analytes is a critical aspect of analytical chemistry. Derivatization, a process of chemically modifying a substance to enhance its analytical properties, is a frequently employed strategy, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of derivatization protocols, with a focus on the robustness of methods using dinitrobenzoic acid derivatives.
Due to a scarcity of specific robustness data for 3,4-Dinitrobenzoic acid (3,4-DNBA), this guide will leverage data from its close structural and functional analog, 3,5-Dinitrobenzoyl chloride (3,5-DNBC), a widely used reagent for derivatizing amines and alcohols.[1][2][3] We will compare its performance with other common derivatizing agents, Dansyl chloride and Benzoyl chloride, to provide a comprehensive overview for method development and validation.
Performance Comparison of Derivatization Reagents
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Key parameters for the robustness of a derivatization protocol include reaction time, temperature, pH, and reagent concentration. The following table summarizes key performance and robustness characteristics of 3,5-DNBC and its alternatives.
| Feature | 3,5-Dinitrobenzoyl chloride (3,5-DNBC) | Dansyl chloride | Benzoyl chloride |
| Target Analytes | Primary & Secondary Amines, Alcohols | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Phenols |
| Detection Principle | UV Absorbance (~260 nm) | Fluorescence (Ex: ~340 nm, Em: ~520 nm) | UV Absorbance (~230 nm) |
| Relative Sensitivity | Good | Excellent | Moderate |
| Typical Reaction Time | Very Rapid (e.g., < 3 minutes)[1] | 30 - 60 minutes[4] | 15 - 30 minutes |
| Typical Reaction Temp. | Ambient[1] | 40 - 60 °C[4] | Ambient to 50 °C |
| Reaction pH | Strongly Alkaline (e.g., 1 M NaOH)[1] | Alkaline (pH 9-10.5)[5] | Alkaline (pH 8-11) |
| Derivative Stability | Generally stable | Good stability | Moderate stability, can be susceptible to hydrolysis |
| Key Robustness Considerations | Reaction is very fast, minimizing time as a critical variable. Sensitive to pH; requires strong alkali.[1] | Reaction time and temperature are critical parameters. pH control is essential for optimal reaction and to minimize hydrolysis of the reagent.[4] | Sensitive to pH and moisture. The reaction can be affected by the choice of buffer and solvent.[6] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible and robust results.
Protocol 1: Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from the method by Kirschbaum et al. (2000) for the analysis of biogenic amines in fermented foods.[1]
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
50 mM 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) in Acetonitrile
-
2-Propanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of 1 M NaOH and 300 µL of 2-propanol.
-
Add 500 µL of the 50 mM DNBZ-Cl solution.
-
Vortex the mixture and allow it to react for 3 minutes at ambient temperature.
-
Terminate the reaction by adding 200 µL of 2 M HCl.
-
Filter the solution through a 0.45 µm filter prior to injection into the HPLC system.
-
The derivatives are quantified by their UV absorption at 260 nm.[1]
Protocol 2: Derivatization of Amines with Dansyl Chloride
This is a general protocol for the derivatization of amines for HPLC analysis with fluorescence detection.[4][5]
Reagents:
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)
-
Ammonia (B1221849) solution (to quench excess reagent)
-
Acetonitrile (HPLC grade)
Procedure:
-
Mix 100 µL of the amine-containing sample with 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution.
-
Incubate the mixture at 60°C for 45 minutes in a water bath.
-
Cool the mixture to room temperature and add 100 µL of ammonia solution to quench the reaction.
-
Allow the mixture to stand for 30 minutes in the dark.
-
Filter the sample through a 0.45 µm filter before HPLC analysis.
Visualizing the Workflow
To better understand the logical flow of robustness testing for a derivatization protocol, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for robustness testing of a derivatization protocol.
Caption: General signaling pathway for a derivatization reaction.
Conclusion
In contrast, reagents like Dansyl chloride offer superior sensitivity through fluorescence detection but require more stringent control over reaction time and temperature, making them potentially less robust if these parameters are not carefully managed.[4] Benzoyl chloride provides a simpler alternative but may yield derivatives with lower stability.[6]
For researchers developing new analytical methods, the protocols and comparative data presented here serve as a foundational guide. It is imperative to conduct in-house robustness studies, guided by the principles outlined in the ICH Q2(R2) guidelines, to ensure the final method is fit for its intended purpose. This involves systematically varying critical parameters and evaluating the impact on the analytical results to define the method's operational limits.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3,4-Dinitrobenzoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 3,4-Dinitrobenzoic acid. In the absence of publicly available, direct inter-laboratory studies for this specific analyte, this document serves as a practical protocol, outlining standardized methodologies, data presentation formats, and performance evaluation criteria based on established analytical validation guidelines. The objective is to facilitate a robust comparison of analytical performance across different laboratories, ensuring the reliability and consistency of results.
The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC), a widely used method for the quantification of pharmaceutical compounds.[1] As a comparative alternative, Capillary Electrophoresis (CE) is presented, offering a different separation mechanism and potential advantages in specific analytical scenarios.[2]
Experimental Protocols
This section details the methodologies for the analysis of this compound by HPLC and CE. Adherence to these protocols is crucial for ensuring the comparability of results between participating laboratories.
This method is designed for the quantification of this compound in a prepared sample solution.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of methanol (B129727) and a slightly acidic aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) is suggested. The exact ratio should be optimized to achieve a suitable retention time for this compound. A starting point could be a 60:40 (v/v) mixture of the aqueous buffer and methanol.
-
Flow Rate: A typical flow rate of 1.0 mL/min is recommended.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of this compound (e.g., around 260 nm) should be used.
-
Injection Volume: A 20 µL injection volume is standard.
-
Sample Preparation: A stock solution of this compound should be prepared in the mobile phase. A series of calibration standards should be prepared by diluting the stock solution to cover the expected concentration range of the test samples. The test samples provided for the inter-laboratory comparison should be diluted with the mobile phase to fall within the calibration range.
-
Analysis: Each calibration standard and test sample should be injected in triplicate. The peak area of the this compound should be recorded. A calibration curve of peak area versus concentration should be plotted, and the concentration of this compound in the test samples should be determined from this curve.
This method provides an alternative approach for the separation and quantification of this compound.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector is required.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, effective length of 50 cm) is suitable.
-
Background Electrolyte (BGE): A buffer solution such as a borate (B1201080) buffer at a pH of around 9 is a common choice for the analysis of acidic compounds. For indirect UV detection, a chromophoric ion like 3,5-dinitrobenzoic acid can be added to the BGE.[2]
-
Voltage: A separation voltage in the range of 15-25 kV should be applied.
-
Injection: Hydrodynamic or electrokinetic injection can be used.
-
Detection: Indirect UV detection is often employed for small, non-chromophoric analytes, but direct UV detection at a suitable wavelength can be used for this compound.
-
Sample Preparation: Samples should be prepared in the background electrolyte.
-
Analysis: Similar to the HPLC method, a calibration curve should be generated, and the concentration of this compound in the test samples should be determined.
Inter-laboratory Comparison Workflow
The successful execution of an inter-laboratory comparison relies on a well-defined workflow, from the initial planning to the final data analysis and reporting.
References
A Comparative Guide to Reagents for Quantitative Sugar Analysis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of carbohydrates is a frequent necessity. The choice of reagent for this analysis is critical, impacting not only the accuracy and efficiency of the results but also the overall cost of the experimental workflow. This guide provides a detailed cost-benefit analysis of reagents used for quantitative sugar analysis, with a primary focus on the widely used 3,5-Dinitrosalicylic acid (DNSA) method, and compares its performance with other common alternatives.
While 3,4-Dinitrobenzoic acid is noted for its role as an intermediate in various syntheses and has been mentioned in the context of quantitative sugar analysis, the vast body of scientific literature points to its isomer, 3,5-Dinitrosalicylic acid, as the predominant reagent for the colorimetric quantification of reducing sugars.[1][2][3][4] This guide will therefore focus on the DNSA method as the primary subject of analysis and compare it with other established techniques.
Overview of Common Methods for Reducing Sugar Quantification
The quantification of reducing sugars—carbohydrates possessing a free aldehyde or ketone group—is a fundamental assay in biochemistry and biotechnology. Several methods are available, each with its own set of advantages and disadvantages.
1. Colorimetric Methods: These methods are based on a chemical reaction that produces a colored product, the intensity of which is proportional to the concentration of the reducing sugar. This is then measured using a spectrophotometer.
- 3,5-Dinitrosalicylic Acid (DNSA) Method: In an alkaline solution, DNSA is reduced by the reducing sugar to 3-amino-5-nitrosalicylic acid, which is a reddish-brown compound that absorbs light at 540 nm.[1][2]
- Benedict's Test: This method uses a reagent containing copper(II) sulfate, which is reduced to red copper(I) oxide by the reducing sugar. While traditionally a qualitative test, it can be adapted for quantitative analysis.[5][6]
2. Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can separate and quantify individual sugars with high specificity and sensitivity.[7][8] Often, derivatization of the sugars is required to enhance their detection.[9][10][11][12]
Data Presentation: Performance and Cost Comparison
The selection of a suitable reagent is often a trade-off between performance, cost, and the specific requirements of the experiment. The following tables summarize the key quantitative data for a comparative analysis.
Table 1: Performance Comparison of Sugar Quantification Methods
| Feature | 3,5-Dinitrosalicylic Acid (DNSA) Method | Benedict's Test (Quantitative) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric (Redox reaction) | Colorimetric (Redox reaction) | Chromatographic separation |
| Specificity | Total reducing sugars | Total reducing sugars | Individual sugars |
| Sensitivity | 0.1 to 1.0 mg/mL of glucose | 0.167–10 mg/mL of glucose[5] | High (ng to pg levels) |
| Reaction Time | 5-15 minutes heating[13] | Requires boiling[5] | Varies with column and mobile phase |
| Equipment | Spectrophotometer, water bath | Spectrophotometer, heating source | HPLC system with detector (e.g., RI, UV, MS) |
| Throughput | High (suitable for microplate format) | Moderate | Low to moderate |
Table 2: Cost Analysis of Reagents
| Reagent | Supplier Example | Price (USD) for 100g | Cost per Gram (USD) |
| This compound, 98+% | Thermo Scientific Chemicals | $889.71[14] | $8.90 |
| 3,5-Dinitrosalicylic acid, 98% | Thermo Scientific Chemicals | $114.00[15] | $1.14 |
| 3,5-Dinitrosalicylic acid | MedChemExpress | $45.00[16] | $0.45 |
| Copper(II) Sulfate (for Benedict's) | Varies | Typically lower than DNSA | Varies |
Note: Prices are subject to change and may vary between suppliers. The prices listed are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the key experimental protocols for the DNSA and quantitative Benedict's tests.
Protocol 1: Quantification of Reducing Sugars using 3,5-Dinitrosalicylic Acid (DNSA)
1. Preparation of DNSA Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of distilled water.
-
Mix the two solutions and bring the final volume to 100 mL with distilled water.[17]
2. Standard Curve Preparation:
-
Prepare a series of glucose standards (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL).
-
For each standard, mix 1 mL of the glucose solution with 1 mL of the DNSA reagent in a test tube.
3. Sample Preparation and Reaction:
-
Mix 1 mL of the sample solution with 1 mL of the DNSA reagent in a test tube.
-
Include a blank containing 1 mL of distilled water and 1 mL of the DNSA reagent.
-
Heat all tubes in a boiling water bath for 5-15 minutes.[13]
-
Add 1 mL of 40% potassium sodium tartrate solution to each tube to stabilize the color.[13]
-
Cool the tubes to room temperature.
4. Spectrophotometric Measurement:
-
Measure the absorbance of each standard and sample at 540 nm using a spectrophotometer, with the blank as the reference.
-
Plot a standard curve of absorbance versus glucose concentration.
-
Determine the concentration of reducing sugar in the sample from the standard curve.
Protocol 2: Spectrophotometric Quantification of Reducing Sugars based on Benedict's Method (Benedictq)
This protocol is adapted from the work by Camacho-Alpízar et al. (2020)[5].
1. Preparation of Benedict's Reagent:
-
Prepare the qualitative Benedict's reagent as per standard laboratory procedures.
2. Standard Curve Preparation:
-
Prepare a series of glucose standards in the range of 0.167–10 mg/mL.[5]
3. Reaction Procedure:
-
In a microcentrifuge tube, mix the glucose standard or sample with the Benedict's reagent.
-
Incubate the mixture in a boiling water bath for a set time.
-
Centrifuge the tubes to pellet the copper(I) oxide precipitate.
4. Spectrophotometric Measurement:
-
Measure the absorbance of the supernatant at a wavelength where the remaining copper(II) ions absorb (e.g., around 740 nm).[5]
-
The decrease in absorbance is proportional to the concentration of the reducing sugar.
-
Plot a standard curve and determine the concentration of the unknown sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the quantification of reducing sugars using the DNSA method.
Caption: Redox reaction in the DNSA method for reducing sugar quantification.
Cost-Benefit Analysis
3,5-Dinitrosalicylic Acid (DNSA) Method:
-
Benefits: The DNSA method is simple, rapid, and cost-effective for the quantification of total reducing sugars.[3][18] The reagents are relatively inexpensive, and the procedure does not require sophisticated instrumentation beyond a spectrophotometer and a water bath. Its high throughput makes it suitable for screening large numbers of samples.
-
Costs and Drawbacks: The primary drawback of the DNSA method is its lack of specificity; it measures the total concentration of all reducing sugars present in the sample and cannot distinguish between them. The reaction can also be affected by other non-sugar reducing substances in the sample, potentially leading to overestimation of the sugar concentration.[19]
Quantitative Benedict's Test:
-
Benefits: This method is also relatively simple and uses inexpensive and readily available reagents. It can be a cost-effective alternative to the DNSA method.[5]
-
Costs and Drawbacks: Similar to the DNSA method, it lacks specificity for individual sugars. The traditional method is often considered less sensitive and precise than the DNSA method, although recent adaptations for spectrophotometric analysis have improved its quantitative capabilities.[5]
High-Performance Liquid Chromatography (HPLC):
-
Benefits: HPLC offers high specificity and sensitivity, allowing for the separation and quantification of individual sugars in a complex mixture.[7][8] This level of detail is often crucial in research and drug development.
-
Costs and Drawbacks: The initial investment in an HPLC system is substantial, and the operational costs, including columns, solvents, and maintenance, are significantly higher than for colorimetric methods. Sample preparation can be more complex, and the throughput is generally lower. For sugars that lack a chromophore, derivatization is often necessary, adding an extra step to the workflow.[8][9]
Conclusion
The choice of reagent and method for quantitative sugar analysis depends heavily on the specific research question and available resources.
-
For high-throughput screening and routine quantification of total reducing sugars where cost and speed are major considerations, the 3,5-Dinitrosalicylic acid (DNSA) method offers an excellent balance of simplicity, speed, and affordability.
-
When the identification and quantification of individual sugars within a mixture are necessary, the higher specificity and sensitivity of HPLC are indispensable, despite the significantly greater cost and lower throughput.
-
The quantitative Benedict's test can serve as a simple and very low-cost alternative for total reducing sugar estimation, particularly when high precision is not the primary requirement.
For most routine applications in research and drug development that require a reliable estimate of total reducing sugars, the DNSA method remains a robust and economically favorable choice.
References
- 1. youtube.com [youtube.com]
- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of carbohydrates using a combination of derivatization, high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glucose Assay [terpconnect.umd.edu]
- 14. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 15. 3,5-Dinitrosalicylic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 3,5-Dinitrosalicylic acid, 25 g, CAS No. 609-99-4 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 18. Simple and cost-effective approaches for quantification of reducing sugar exploiting digital image analysis [ouci.dntb.gov.ua]
- 19. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dinitrobenzoic Acid: A Guide for Laboratory Professionals
For immediate reference, 3,4-Dinitrobenzoic acid and any materials contaminated with it must be treated as hazardous waste. Disposal should be conducted through a licensed environmental management company. Do not attempt to neutralize or dispose of this chemical down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Safety Summary
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] As with many nitroaromatic compounds, there is a potential for hazardous reactions, and it may decompose explosively under certain conditions such as heating, shock, or friction.[3] Therefore, all waste containing this compound must be managed by professionals.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Melting Point | 163 - 166 °C (325.4 - 330.8 °F) | [1] |
| pKa | 2.81 | [4] |
| Appearance | Yellow crystalline powder | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [1][4] |
Experimental Protocols: Waste Handling and Segregation
No validated experimental protocols for the laboratory-scale neutralization or chemical degradation of this compound are recommended due to its hazardous nature. The recalcitrance of nitroaromatic compounds to degradation is well-documented, and improper handling can lead to dangerous reactions.[5][6] The standard and required protocol is professional disposal. The following steps detail the proper procedure for preparing the waste for collection.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of dust inhalation, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection Proper segregation is crucial to prevent accidental reactions.
-
Solid Waste: Collect surplus or expired this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant (e.g., polyethylene-lined), and have a secure, tight-fitting lid.
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent and any other components are compatible. Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling of Hazardous Waste Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Irritant ," "Toxic ")
-
The date of accumulation.
Step 4: Storage of Hazardous Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[1][4]
-
Ensure the container is kept closed except when adding waste.
-
Do not fill the waste container to more than 80% capacity to allow for vapor expansion.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) for this compound.
-
The most common disposal method for this type of compound is high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H4N2O6 | CID 10709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound(528-45-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
